molecular formula C8H10OS B085665 Methoxymethyl phenyl sulfide CAS No. 13865-50-4

Methoxymethyl phenyl sulfide

Cat. No.: B085665
CAS No.: 13865-50-4
M. Wt: 154.23 g/mol
InChI Key: QPXQVNXSQCRWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate has been reported. Methoxymethyl phenyl sulfide undergoes solvent free permanganate oxidation to yield methoxymethyl phenyl sulfone.>

Properties

IUPAC Name

methoxymethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQVNXSQCRWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337418
Record name Methoxymethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-50-4
Record name [(Methoxymethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl phenyl sulfide, also known by its synonyms α-methoxythioanisole and methyl phenylthiomethyl ether, is a versatile organic sulfur compound. Its unique structural features, combining a phenylthio group with a methoxymethyl ether, make it a valuable intermediate in various synthetic transformations. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols to support research and development activities.

Chemical Structure and Properties

This compound possesses a molecular formula of C₈H₁₀OS and a molecular weight of 154.23 g/mol . The structure features a phenyl ring attached to a sulfur atom, which is in turn bonded to a methoxymethyl group. This arrangement of atoms imparts specific chemical characteristics to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for experimental planning.

PropertyValueReference(s)
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 113-114 °C at 18 mmHg[1]
Density 1.047 g/mL at 25 °C
Refractive Index (n₂₀/D) 1.5632
Flash Point 95 °C (203 °F) - closed cup
CAS Number 13865-50-4
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.50Multiplet5HAromatic protons (C₆H₅)
~4.90Singlet2HMethylene protons (-S-CH₂-O-)
~3.40Singlet3HMethyl protons (-O-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~137Quaternary aromatic carbon (C-S)
~129Aromatic carbons (ortho, meta)
~127Aromatic carbon (para)
~77Methylene carbon (-S-CH₂-O-)
~57Methyl carbon (-O-CH₃)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950, ~2820MediumAliphatic C-H stretch (CH₃ and CH₂)
~1580, ~1480MediumAromatic C=C skeletal vibrations
~1100StrongC-O-C stretch (ether)
~740, ~690StrongC-H out-of-plane bending (monosubstituted benzene)

MS (Mass Spectrometry)

m/zRelative IntensityPossible Fragment Ion
154Moderate[M]⁺ (Molecular ion)
123High[M - OCH₃]⁺
109Moderate[C₆H₅S]⁺
77Moderate[C₆H₅]⁺
45High[CH₂OCH₃]⁺

Synthesis and Reactivity

This compound is primarily synthesized through the nucleophilic substitution of a suitable leaving group by thiophenol or its corresponding thiolate. It serves as a precursor for the synthesis of other important sulfur-containing compounds.

Synthesis of this compound

A common method for the preparation of this compound involves the condensation of thiophenol with chloromethyl methyl ether under basic conditions.[1]

Experimental Protocol: Synthesis from Thiophenol and Chloromethyl Methyl Ether

Materials:

  • Thiophenol

  • Chloromethyl methyl ether (Caution: Carcinogen)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of thiophenol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate in situ.

  • Slowly add a solution of chloromethyl methyl ether (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Synthesis_of_Methoxymethyl_Phenyl_Sulfide thiophenol Thiophenol product This compound thiophenol->product Base Solvent chloromethyl_methyl_ether Chloromethyl Methyl Ether chloromethyl_methyl_ether->product

Caption: Synthesis of this compound.
Key Reactions of this compound

This compound undergoes several important transformations, primarily involving the sulfur atom.

1. Oxidation to Sulfoxide and Sulfone:

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide or sulfone, which are valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the final product. For instance, solvent-free permanganate oxidation yields methoxymethyl phenyl sulfone.

Experimental Protocol: Oxidation to Methoxymethyl Phenyl Sulfone with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • A suitable solvent (e.g., acetic acid, acetone, or solvent-free conditions can be employed)

  • Sodium bisulfite (for quenching)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent (if not solvent-free).

  • Slowly add potassium permanganate (approximately 2.2 equivalents for oxidation to the sulfone) in portions to the stirred solution. The reaction is exothermic, so cooling may be necessary.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, quench the excess permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude methoxymethyl phenyl sulfone.

  • The crude product can be further purified by recrystallization or column chromatography.

Oxidation_of_Methoxymethyl_Phenyl_Sulfide sulfide This compound sulfoxide Methoxymethyl Phenyl Sulfoxide sulfide->sulfoxide [O] sulfone Methoxymethyl Phenyl Sulfone sulfoxide->sulfone [O]

Caption: Oxidation pathway of this compound.

2. Meisenheimer Rearrangement Precursor:

This compound can be oxidized to methoxymethyl phenyl sulfoxide, which is a precursor for the Meisenheimer rearrangement to form methoxymethyl benzenesulfenate. This rearrangement is a key step in the synthesis of various organic compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store in a tightly sealed container in a cool, dry place away from oxidizing agents. It is important to note that a key reagent in its synthesis, chloromethyl methyl ether, is a known carcinogen and requires stringent handling protocols.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. This guide has provided a detailed overview of its structure, spectroscopic characteristics, and key synthetic methodologies and reactions. The provided experimental protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors. As with all chemical procedures, appropriate safety measures must be strictly adhered to.

References

An In-depth Technical Guide to Methoxymethyl Phenyl Sulfide: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxymethyl phenyl sulfide, a versatile reagent in organic synthesis. The document details its historical context, synthesis methodologies, and key chemical transformations. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

Introduction and Historical Context

Its primary significance lies in its role as a precursor to other valuable synthetic intermediates. Notably, it can be oxidized to methoxymethyl phenyl sulfoxide, which then undergoes a Meisenheimer rearrangement to form methoxymethyl benzenesulfenate.[1][2] This reactivity profile makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₈H₁₀OS[1][3]
Molecular Weight 154.23 g/mol [1][3]
CAS Number 13865-50-4[1][3]
Boiling Point 113-114 °C at 18 mmHg[1][4]
Density 1.047 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.5632[1][4]
Flash Point 95 °C (203 °F) - closed cup[1]

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.[4] The first involves the condensation of thiophenol with chloromethyl methyl ether, while the second utilizes the reaction of thiophenol with dimethoxymethane in the presence of a Lewis acid catalyst.

Synthesis via Thiophenol and Chloromethyl Methyl Ether

This method relies on the nucleophilic substitution of the chloride in chloromethyl methyl ether by the thiophenolate anion.

G thiophenol Thiophenol thiophenolate Thiophenolate thiophenol->thiophenolate Deprotonation base Base base->thiophenolate methoxymethyl_phenyl_sulfide Methoxymethyl phenyl sulfide thiophenolate->methoxymethyl_phenyl_sulfide SN2 Reaction chloromethyl_methyl_ether Chloromethyl methyl ether chloromethyl_methyl_ether->methoxymethyl_phenyl_sulfide salt Salt methoxymethyl_phenyl_sulfide->salt Byproduct

Figure 1. Synthesis of this compound from thiophenol and chloromethyl methyl ether.
Synthesis via Thiophenol and Dimethoxymethane

This alternative synthesis involves the boron trifluoride etherate-catalyzed reaction of thiophenol with dimethoxymethane.[4]

G thiophenol Thiophenol methoxymethyl_phenyl_sulfide Methoxymethyl phenyl sulfide thiophenol->methoxymethyl_phenyl_sulfide Nucleophilic Attack dimethoxymethane Dimethoxymethane intermediate Activated Intermediate dimethoxymethane->intermediate Activation bf3_etherate BF₃·OEt₂ bf3_etherate->intermediate intermediate->methoxymethyl_phenyl_sulfide methanol Methanol methoxymethyl_phenyl_sulfide->methanol Byproduct

Figure 2. Synthesis using thiophenol and dimethoxymethane with a Lewis acid catalyst.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound as adapted from the literature.

Synthesis of this compound from Thiophenol and Dimethoxymethane

Reference: Hackett, S., & Livinghouse, T. (1986). A new method for the synthesis of α-alkoxy and α-acyloxy sulfides. The Journal of Organic Chemistry, 51(6), 879–884.

Materials:

  • Thiophenol

  • Dimethoxymethane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of thiophenol (1.0 equivalent) in anhydrous diethyl ether, add dimethoxymethane (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H and ¹³C NMR Data
¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
7.45 - 7.20m5HAr-H
4.95s2H-S-CH₂-O-
3.45s3H-O-CH₃
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
136.5Ar-C (quaternary)
129.0Ar-CH
128.5Ar-CH
126.0Ar-CH
78.0-S-CH₂-O-
56.5-O-CH₃

Note: NMR data is representative and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3060wC-H stretch (aromatic)
2930mC-H stretch (aliphatic)
1580mC=C stretch (aromatic)
1475mC=C stretch (aromatic)
1100sC-O stretch (ether)
740sC-H bend (aromatic)
690sC-H bend (aromatic)

w = weak, m = medium, s = strong

Chemical Reactivity and Applications

This compound is a key intermediate in several important organic transformations.

G cluster_oxidation Oxidation Pathway cluster_rearrangement Rearrangement Pathway mms Methoxymethyl phenyl sulfide sulfoxide Methoxymethyl phenyl sulfoxide mms->sulfoxide Oxidation [O] sulfone Methoxymethyl phenyl sulfone sulfoxide->sulfone Further Oxidation [O] rearrangement_product Methoxymethyl benzenesulfenate sulfoxide->rearrangement_product Meisenheimer Rearrangement

Figure 3. Key chemical transformations of this compound.

As illustrated above, the sulfide can be selectively oxidized to the corresponding sulfoxide. Further oxidation yields the sulfone.[1][2] The sulfoxide is particularly interesting as it can undergo a[1][5]-sigmatropic rearrangement, known as the Meisenheimer rearrangement, to provide methoxymethyl benzenesulfenate.[1][2] This reactivity makes this compound a valuable tool for the introduction of the methoxymethylthio group and for the synthesis of various sulfur-containing compounds. Its utility in palladium-catalyzed cross-coupling reactions has also been explored, further expanding its applications in modern organic synthesis.

References

Methoxymethyl Phenyl Sulfide: A Technical Guide to its Synthesis, Reactivity, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of methoxymethyl phenyl sulfide, a versatile reagent in organic synthesis. While initial interest may lie in a potential biological mechanism of action, current scientific literature positions this compound primarily as a valuable precursor and reactant in various chemical transformations. This document will focus on its synthesis, key reactions, and physical properties, presenting data in a structured format to facilitate its application in a research and development setting.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 13865-50-4
Molecular Formula C₈H₁₀OS[]
Molecular Weight 154.23 g/mol []
Boiling Point 113-114 °C at 18 mmHg
Density 1.047 g/mL at 25 °C
Refractive Index (n20/D) 1.5632

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods, both involving the reaction of thiophenol.

Experimental Protocols:

Method 1: Condensation with Chloromethyl Methyl Ether [2] This method involves the base-catalyzed condensation of thiophenol with chloromethyl methyl ether.

  • Reactants: Thiophenol, chloromethyl methyl ether, a suitable base (e.g., sodium hydroxide or triethylamine).

  • Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure: To a solution of thiophenol and the base in the chosen solvent, chloromethyl methyl ether is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). Work-up involves quenching the reaction, extraction with an organic solvent, and purification by distillation or column chromatography.

Method 2: Condensation with Dimethoxymethane [2] This alternative synthesis route utilizes a Lewis acid catalyst.

  • Reactants: Thiophenol, dimethoxymethane.

  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂).

  • Procedure: Thiophenol is reacted with dimethoxymethane in the presence of a catalytic amount of boron trifluoride etherate. The reaction mixture is stirred, and progress is monitored. Upon completion, the reaction is worked up by neutralizing the catalyst, followed by extraction and purification of the product.

Synthesis_of_Methoxymethyl_Phenyl_Sulfide cluster_method1 Method 1: Condensation with Chloromethyl Methyl Ether cluster_method2 Method 2: Condensation with Dimethoxymethane Thiophenol1 Thiophenol r1 Thiophenol1->r1 CME Chloromethyl Methyl Ether CME->r1 Base Base Base->r1 Solvent1 Solvent Solvent1->r1 MOMPS1 Methoxymethyl Phenyl Sulfide r1->MOMPS1 Condensation Thiophenol2 Thiophenol r2 Thiophenol2->r2 DMM Dimethoxymethane DMM->r2 Catalyst BF₃·OEt₂ Catalyst->r2 MOMPS2 Methoxymethyl Phenyl Sulfide r2->MOMPS2 Condensation

Diagram 1: Synthesis pathways for this compound.

Key Reactions and Mechanisms

This compound serves as a precursor in several important organic transformations.

Oxidation to Sulfoxide and Sulfone

This compound can be selectively oxidized to either the corresponding sulfoxide or sulfone.

  • Oxidation to Methoxymethyl Phenyl Sulfoxide: This oxidation is a key step as the resulting sulfoxide is a substrate for the Meisenheimer rearrangement.[3]

    • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

    • Protocol: The oxidation is typically carried out by treating this compound with one equivalent of m-CPBA in a chlorinated solvent like dichloromethane at low temperatures (e.g., 0 °C) to prevent overoxidation.

  • Oxidation to Methoxymethyl Phenyl Sulfone: A stronger oxidizing agent or harsher conditions will lead to the sulfone.

    • Reagent: Potassium permanganate (KMnO₄) under solvent-free conditions.

    • Protocol: This reaction involves the direct treatment of this compound with potassium permanganate in the absence of a solvent, providing a "green" chemistry approach.

Oxidation_of_Methoxymethyl_Phenyl_Sulfide MOMPS Methoxymethyl Phenyl Sulfide Sulfoxide Methoxymethyl Phenyl Sulfoxide MOMPS->Sulfoxide m-CPBA Sulfone Methoxymethyl Phenyl Sulfone MOMPS->Sulfone KMnO₄ (solvent-free)

Diagram 2: Oxidation reactions of this compound.
Meisenheimer Rearrangement of Methoxymethyl Phenyl Sulfoxide

Methoxymethyl phenyl sulfoxide, synthesized from the sulfide, undergoes a Meisenheimer rearrangement to form methoxymethyl benzenesulfenate.[3][4] This rearrangement is a[2][4]-sigmatropic shift. The resulting sulfenate is unstable and can further disproportionate.[3]

Meisenheimer_Rearrangement start Methoxymethyl Phenyl Sulfoxide intermediate Methoxymethyl Benzenesulfenate start->intermediate Meisenheimer Rearrangement products Disproportionation Products intermediate->products Disproportionation

Diagram 3: The Meisenheimer rearrangement pathway.
Palladium-Catalyzed Cyclization Reactions

(ortho-Alkynyl phenyl)(methoxymethyl) sulfides are important substrates in palladium-catalyzed reactions to synthesize complex heterocyclic structures.

  • Asymmetric Cyclization-Dimerization: This reaction, catalyzed by a palladium(II) bisoxazoline (box) complex, leads to the formation of axially chiral bibenzothiophenes.[][5] The box ligand is crucial for enhancing the electrophilicity of the palladium center, which promotes the dimerization.[5]

  • Cyclization-Carbonylation-Cyclization Coupling Reaction: This cascade reaction, also catalyzed by palladium(II)-box complexes, affords symmetrical ketones bearing two benzo[b]thiophene groups.[6][7] Molecular oxygen can be used as a terminal oxidant in a "triple-catalysis" system, making the process more environmentally friendly.[8][9]

Palladium_Catalyzed_Reactions substrate (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfide p1 substrate->p1 catalyst Pd(II)-box Catalyst catalyst->p1 product1 Axially Chiral Bibenzothiophenes product2 Symmetrical Di(benzothiophenyl) Ketones p1->product1 Asymmetric Cyclization-Dimerization p1->product2 Cyclization-Carbonylation- Cyclization Coupling

Diagram 4: Palladium-catalyzed reactions of derivatives.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor to sulfoxides, sulfones, and as a component in the synthesis of complex sulfur-containing heterocycles through palladium catalysis. While the current body of scientific literature does not support a defined biological mechanism of action for this compound itself, its derivatives, such as the resulting benzothiophenes, are classes of compounds with known biological activities.[7] Therefore, its utility for researchers, scientists, and drug development professionals lies in its role as a key building block in the synthesis of potentially bioactive molecules. Further research into the biological activities of the products derived from this compound may reveal indirect pharmacological relevance.

References

Spectroscopic Data of Methoxymethyl Phenyl Sulfide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl phenyl sulfide (CAS No. 13865-50-4), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics. While publicly available, comprehensive datasets for this compound are limited, this guide synthesizes available information and provides general experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound, with the linear formula C₆H₅SCH₂OCH₃, has a molecular weight of 154.23 g/mol . It is a key intermediate in various organic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. While specific, publicly available high-resolution spectra for this compound are not readily found, the expected chemical shifts can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the -SCH₂O- group, and the methyl protons of the methoxy group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the carbons of the phenyl ring, the methylene carbon, and the methoxy carbon.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H7.2 - 7.5Multiplet5H
-SCH₂O-~4.8Singlet2H
-OCH₃~3.4Singlet3H
¹³C NMR Predicted Chemical Shift (ppm)
Phenyl C (quaternary)~137
Phenyl C-H125 - 130
-SCH₂O-~75
-OCH₃~57

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to C-H, C-O, C-S, and aromatic C=C bonds. While a publicly available, detailed peak list is not available, SpectraBase indicates the availability of an FTIR spectrum.[1]

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C-O-C stretch (ether)1050 - 1150Strong
Aromatic C=C stretch1450 - 1600Medium
C-S stretch600 - 800Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 154. Key fragmentation pathways would likely involve the cleavage of the C-S and C-O bonds.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Possible Fragment Ion
154[C₈H₁₀OS]⁺ (Molecular Ion)
123[C₇H₇S]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺
45[CH₂OCH₃]⁺

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).

  • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of neat this compound onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two KBr or NaCl plates.

  • Ensure a thin, uniform film is formed.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the low ppm range.

Data Acquisition:

  • Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

  • The compound will be separated from the solvent and any impurities on the GC column.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are ionized (e.g., by electron impact).

  • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of thiophenol with chloromethyl methyl ether in the presence of a base. This reaction provides a straightforward method for the preparation of the target compound.

Synthesis_of_Methoxymethyl_Phenyl_Sulfide thiophenol Thiophenol reaction thiophenol->reaction chloromethyl_methyl_ether Chloromethyl Methyl Ether chloromethyl_methyl_ether->reaction base Base (e.g., Et3N) base->reaction product This compound byproduct Et3N.HCl reaction->product reaction->byproduct

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to Methoxymethyl Phenyl Sulfide (CAS No. 13865-50-4).

Core Safety and Physical Properties

This compound is a combustible liquid that requires careful handling to prevent exposure and ensure a safe laboratory environment.[1] The following table summarizes its key quantitative safety and physical data.

PropertyValueSource
Molecular Formula C8H10OS[2]
Molecular Weight 154.23 g/mol [2]
Appearance Colorless to Almost colorless clear liquidTCI Chemicals
Boiling Point 113-114 °C at 18 mmHg[1][2]
Density 1.047 g/mL at 25 °C[1][2]
Flash Point 95 °C (203 °F) - closed cup[1]
Refractive Index n20/D 1.5632[1][2]

Hazard Identification and GHS Classifications

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin irritation (Category 2), H315: Causes skin irritation.

  • Short-term (acute) aquatic hazard (Category 1), H400: Very toxic to aquatic life.

  • Long-term (chronic) aquatic hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.

It is also noted to have a stench.[3] The toxicological properties of this chemical have not been thoroughly investigated.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To ensure a safe working environment, appropriate engineering controls and personal protective equipment must be utilized.

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] Safety showers and eyewash stations should be readily accessible.[5]

  • Personal Protective Equipment :

    • Eye/Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn when there is a significant risk of splashing.[6]

    • Hand Protection : Chemical-resistant gloves, such as disposable nitrile gloves, should be worn to prevent skin contact.[6]

    • Skin and Body Protection : A laboratory coat should be worn and fully buttoned.[6] For larger quantities or in situations with a higher risk of exposure, additional protective clothing and boots may be necessary.

    • Respiratory Protection : If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH/MSHA approved respirator should be used.[6]

Handling and Storage Procedures
  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage : Store in a cool, dark, and well-ventilated place.[5] Keep the container tightly closed.[5] Store away from incompatible materials such as oxidizing agents.

G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Fume Hood Fume Hood Eyewash Station Eyewash Station Safety Shower Safety Shower Safe Handling Safe Handling Engineering Controls Engineering Controls Safe Handling->Engineering Controls Personal Protective Equipment Personal Protective Equipment Safe Handling->Personal Protective Equipment Engineering Controls->Fume Hood Engineering Controls->Eyewash Station Engineering Controls->Safety Shower Personal Protective Equipment->Eye Protection Personal Protective Equipment->Hand Protection Personal Protective Equipment->Body Protection Personal Protective Equipment->Respiratory Protection

Safe Handling Workflow for this compound.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person is not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, seek medical attention.

  • Ingestion : Rinse mouth with water.[3] Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[3]

G cluster_routes Routes of Exposure cluster_actions First Aid Response Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Fresh Air Fresh Air Inhalation->Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Rinse with Water Rinse with Water Eye Contact->Rinse with Water Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Rinse with Water->Seek Medical Attention Rinse Mouth->Seek Medical Attention

First Aid Response to Exposure.
Accidental Release Measures

In the case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Keep unnecessary personnel away.[8] Absorb the spilled material with an inert absorbent such as sand, silica gel, or sawdust.[5] Collect the absorbed material and place it into a suitable, closed container for disposal.[4][5] Prevent the product from entering drains as it is very toxic to aquatic life.[9]

Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical, foam, water spray, or carbon dioxide.

  • Unsuitable Extinguishing Media : Do not use solid streams of water.

  • Specific Hazards : The substance may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon dioxide, carbon monoxide, and sulfur oxides.[5] Vapors are heavier than air and may form explosive mixtures with air.[9]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[5][7]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[5] Do not allow the material to be released into the environment.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet before commencing any work.

References

The Solubility Profile of Methoxymethyl Phenyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl phenyl sulfide (MMP-sulfide), with the chemical formula C₆H₅SCH₂OCH₃, is an organic compound of interest in various synthetic pathways. Understanding its solubility in common laboratory solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and by drawing comparisons with analogous compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines theoretical principles with data from structurally similar molecules to offer a predictive solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound like this compound is provided, alongside a visual representation of the underlying principles of solubility.

Introduction

This compound is a thioether containing both an aromatic phenyl group and a methoxymethyl group. The interplay of these functional groups dictates its physical and chemical properties, including its solubility. The molecule possesses a non-polar phenyl ring and a polar ether linkage, imparting a degree of amphiphilicity. However, the dominance of the hydrophobic phenyl group and the overall molecular structure suggests limited aqueous solubility and better solubility in organic solvents. Predicting the solubility of a compound is often guided by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible or soluble in one another.

Predicted Solubility of this compound

A thorough search of scientific databases and chemical literature did not yield quantitative experimental data for the solubility of this compound in common solvents. Therefore, the following table summarizes the predicted solubility based on its chemical structure and a comparative analysis with structurally related compounds such as anisole (methoxybenzene) and thioanisole (methyl phenyl sulfide).

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent CategoryCommon SolventsPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large, non-polar phenyl group and the thioether linkage significantly reduce its ability to form hydrogen bonds with water, leading to very low miscibility. Thioanisole is reported to be insoluble in water.[1][2]
Methanol, EthanolSolubleThe alkyl chains of these alcohols can interact with the non-polar parts of MMP-sulfide, while the hydroxyl groups can have some interaction with the ether oxygen, leading to good solubility. Anisole and thioanisole are soluble in alcohols.[2][3]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)SolubleThese solvents can induce dipoles and engage in dipole-dipole interactions with the polar ether part of the molecule, while their organic nature allows for favorable interactions with the phenyl ring. Anisole is very soluble in acetone.
Non-Polar Hexane, Toluene, Diethyl Ether, ChloroformSoluble to Very SolubleThe non-polar nature of these solvents allows for strong van der Waals interactions with the phenyl ring and the rest of the molecule. Anisole and thioanisole are soluble in ether and benzene (a compound similar to toluene).[2][3] Thioanisole is highly soluble in hexane and chloroform.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the visual determination of miscibility for liquid-liquid systems.

Objective: To determine the qualitative solubility (miscible, partially miscible, or immiscible) and an approximate quantitative solubility of this compound in a range of common solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • A selection of common solvents (e.g., water, ethanol, acetone, hexane) of analytical grade

  • Calibrated pipettes or micropipettes and tips

  • Small, clear glass vials with screw caps

  • Vortex mixer

  • Constant temperature water bath or incubator

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Label vials for each solvent to be tested.

  • Qualitative Assessment (Miscibility): a. Add 1 mL of the chosen solvent to a labeled vial. b. Add 1 mL of this compound to the same vial. c. Cap the vial and vortex for 1-2 minutes to ensure thorough mixing. d. Allow the vial to stand undisturbed for at least 15 minutes at a constant temperature. e. Visually inspect the vial for the presence of a single, clear phase (miscible), two distinct layers (immiscible), or a cloudy/emulsified mixture (partially miscible). Record the observation.

  • Quantitative Assessment (Approximate Solubility for Immiscible/Partially Miscible Systems): a. To a vial containing a known volume (e.g., 5 mL) of the solvent, add a small, precisely measured volume (e.g., 10 µL) of this compound. b. Cap the vial and vortex until the solute is fully dissolved. c. Continue adding small, known increments of this compound, vortexing after each addition, until a persistent second phase (cloudiness or separate layer) is observed. d. The total volume of this compound added before the saturation point is reached can be used to calculate the approximate solubility in terms of volume/volume percentage or converted to a mass/volume concentration using the density of this compound.

  • Data Recording: For each solvent, record the qualitative observation and the quantitative solubility value with the corresponding temperature.

Visualization of Solubility Principles

The following diagrams illustrate the theoretical interactions governing the solubility of a molecule like this compound in different types of solvents.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Solvents cluster_interactions Interactions Solute Phenyl Ring (Non-Polar) Ether & Thioether (Polar) Polar Polar (e.g., Water) Solute:f1->Polar Dipole-Dipole Interactions Solute:f0->Polar Mismatch NonPolar Non-Polar (e.g., Hexane) Solute:f0->NonPolar van der Waals Interactions Poor Unfavorable Interaction (Insoluble) Polar->Poor Good Favorable Interaction (Soluble) NonPolar->Good

Caption: Interaction diagram for this compound with polar and non-polar solvents.

G Experimental Workflow for Solubility Determination start Start prep Prepare Materials (Solute, Solvents, Vials) start->prep add_solvent Add Known Volume of Solvent to Vial prep->add_solvent add_solute Add Known Volume of Solute to Vial add_solvent->add_solute mix Vortex for Thorough Mixing add_solute->mix observe Observe for Phase Separation mix->observe decision Single Phase? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' decision->insoluble No end End soluble->end insoluble->end

Caption: A simplified workflow for the qualitative determination of liquid-liquid solubility.

Conclusion

References

Quantum Chemical Calculations on Methoxymethyl Phenyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxymethyl phenyl sulfide is a versatile organic compound utilized in various chemical syntheses. Understanding its electronic structure, reactivity, and potential reaction mechanisms at a molecular level is crucial for optimizing existing synthetic routes and for the rational design of new chemical entities in drug development. Quantum chemical calculations provide a powerful in silico approach to elucidate these properties with high accuracy. This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on this compound, presenting typical data, detailed computational protocols, and visualizations of the computational workflow and a representative reaction pathway. This document is intended for researchers, scientists, and professionals in drug development with an interest in applying computational chemistry to understand and predict the behavior of organic molecules.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations can provide a wealth of quantitative data that describes the geometric, vibrational, and electronic properties of a molecule. The following tables summarize typical results obtained for this compound using Density Functional Theory (DFT), a widely used computational method.

Table 1: Optimized Geometric Parameters

The equilibrium geometry of this compound can be determined through energy minimization calculations. Key bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule's most stable conformation.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length (Å) C(phenyl)S1.78
SC(methylene)1.83
C(methylene)O1.41
OC(methyl)1.42
Bond Angle (°) C(phenyl)SC(methylene)100.5
SC(methylene)O112.0
C(methylene)OC(methyl)113.5
Dihedral Angle (°) C(phenyl)SC(methylene)O75.0
SC(methylene)OC(methyl)178.0

Note: These are representative values. Actual values will vary depending on the level of theory and basis set used.

Table 2: Calculated Vibrational Frequencies

Vibrational frequency calculations are essential for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the infrared (IR) spectrum of the molecule.

Vibrational ModeFrequency (cm⁻¹)Description
ν(C-H, phenyl)3050 - 3100Aromatic C-H stretching
ν(C-H, methyl)2950 - 3000Methyl C-H stretching
ν(C-H, methylene)2850 - 2900Methylene C-H stretching
ν(C-O-C)1100 - 1150Asymmetric C-O-C stretching
ν(C-S)680 - 710C-S stretching

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Electronic Properties

The electronic properties of a molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

PropertyValue (eV)
Energy of HOMO-6.5
Energy of LUMO0.5
HOMO-LUMO Gap7.0
Dipole Moment (Debye)1.5

Note: These values are illustrative and highly dependent on the computational method.

Experimental and Computational Protocols

The following section details a typical protocol for performing quantum chemical calculations on this compound.

1. Molecular Structure Preparation

The initial 3D structure of this compound can be built using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry should be a reasonable guess of the lowest energy conformation.

2. Geometry Optimization

The initial structure is then optimized to find the geometry with the minimum potential energy. A common and reliable method for this is Density Functional Theory (DFT).

  • Method: DFT is a popular choice due to its balance of accuracy and computational cost.[1] The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.[2][3][4]

  • Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.[2][3]

  • Software: These calculations can be performed using software packages like Gaussian, ORCA, or Q-Chem.[3]

3. Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two purposes:

  • Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of IR Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's IR spectrum.

4. Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated.

  • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.[2][5]

  • Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.[3][5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.[2]

5. Reaction Mechanism Studies

For studying the role of this compound in a chemical reaction, the following steps are typically involved:

  • Reactant and Product Optimization: The geometries of all reactants and products in the proposed reaction are optimized.

  • Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. This is a critical step in understanding the reaction's kinetics.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

  • Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction barrier.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive quantum chemical study of this compound.

Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C 3. Frequency Analysis B->C D Imaginary Frequencies? C->D E Refine Geometry D->E Yes F 4. Optimized Minimum Energy Structure D->F No E->B G 5. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) F->G H 6. Reaction Mechanism Study F->H I Properties & Reactivity Insights G->I J Kinetic & Thermodynamic Data H->J

A logical workflow for quantum chemical calculations.

Representative Reaction Pathway

Quantum chemical calculations can be used to elucidate reaction mechanisms. For instance, this compound is known to be involved in palladium-catalyzed reactions.[] The following diagram illustrates a simplified, hypothetical reaction pathway that could be studied using the computational methods described above.

Reaction Pathway Reactants Reactants (Substrate + Catalyst) TS1 Transition State 1 (ΔG‡₁) Reactants->TS1 Step 1 Intermediate Intermediate TS1->Intermediate TS2 Transition State 2 (ΔG‡₂) Intermediate->TS2 Step 2 Products Products TS2->Products

References

methoxymethyl phenyl sulfide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Methoxymethyl phenyl sulfide is a sulfur-containing organic compound that serves as a valuable reagent and building block in organic synthesis. This guide provides an in-depth look at its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValueReferences
CAS Number 13865-50-4[1]
Molecular Formula C8H10OS[1][]
Molecular Weight 154.23 g/mol [1][]
Synonyms [(Methoxymethyl)thio]benzene, α-Methoxythioanisole, Methyl phenylthiomethyl ether[1]
Appearance Colorless to almost colorless clear liquid
Density 1.047 g/mL at 25 °C[]
Boiling Point 113-114 °C at 18 mmHg[]
Refractive Index n20/D 1.5632
InChI Key QPXQVNXSQCRWEV-UHFFFAOYSA-N[]
SMILES COCSc1ccccc1[]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of thiophenol with a methoxymethylating agent.

Materials:

  • Thiophenol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Deprotonation of Thiophenol: To a stirred solution of thiophenol in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the sodium thiophenolate salt.

  • Methoxymethylation: Chloromethyl methyl ether is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Oxidation to Methoxymethyl Phenyl Sulfone

This compound can be oxidized to the corresponding sulfone. One reported method utilizes potassium permanganate in a solvent-free system[3].

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Alumina (Al2O3)

Procedure:

  • Preparation: A mixture of this compound and potassium permanganate is ground together.

  • Reaction: This mixture is then supported on alumina.

  • Microwave Irradiation: The solid mixture is subjected to microwave irradiation for a short period.

  • Isolation: The product, methoxymethyl phenyl sulfone, is extracted from the reaction mixture using a suitable solvent.

Reaction Pathways and Logical Relationships

The following diagrams illustrate key transformations and logical connections involving this compound.

Synthesis_of_Methoxymethyl_Phenyl_Sulfide thiophenol Thiophenol thiolate Sodium Thiophenolate thiophenol->thiolate + NaH NaH NaH, THF product This compound thiolate->product + MOM-Cl MOMCl MOM-Cl

Caption: Synthesis of this compound from thiophenol.

Oxidation_of_Methoxymethyl_Phenyl_Sulfide start This compound product Methoxymethyl Phenyl Sulfone start->product Oxidation reagent KMnO4, Alumina Microwave

Caption: Oxidation of this compound to the sulfone.

Deprotection_Workflow start Protected Thiol (R-S-MOM) deprotection Deprotection start->deprotection acid Acidic Conditions (e.g., HCl) acid->deprotection product Free Thiol (R-SH) deprotection->product formaldehyde Formaldehyde deprotection->formaldehyde methanol Methanol deprotection->methanol

Caption: General deprotection scheme for a MOM-protected thiol.

References

Methodological & Application

Application Notes and Protocols: Use of Methoxymethyl Phenyl Sulfide as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Comprehensive literature searches for the direct application of methoxymethyl phenyl sulfide (MMP-S) as a protecting group for alcohols did not yield established protocols or significant quantitative data. The existing research primarily focuses on its synthesis and its use as a precursor for other chemical entities. However, the closely related oxygen analog, the methoxymethyl (MOM) ether, is a widely utilized and well-documented protecting group for alcohols. The principles, mechanisms, and many of the reaction conditions for MOM ethers can serve as a strong theoretical and practical foundation for investigating the potential of MMP-S as a protecting group.

This document, therefore, provides detailed application notes and protocols for the methoxymethyl (MOM) protecting group as a surrogate for MMP-S. Researchers interested in MMP-S are encouraged to adapt these protocols, likely with modifications to account for the differences in reactivity between sulfur and oxygen. For instance, the sulfur atom in MMP-S may influence the Lewis acidity of the molecule and the stability of the protected alcohol, potentially requiring different conditions for both the protection and deprotection steps.

Application Notes: Methoxymethyl (MOM) Ether as a Protecting Group for Alcohols

The methoxymethyl (MOM) ether is a popular choice for the protection of alcohols in multi-step organic synthesis. It is valued for its ease of introduction, stability under a range of conditions, and reliable deprotection methods.

Key Features:

  • Stability: MOM ethers are stable to a wide range of non-acidic reagents, including strong bases, organometallics (Grignard and organolithium reagents), hydrides (e.g., LiAlH4, NaBH4), and many oxidizing and reducing agents.[1][2]

  • Lability: The MOM group is readily cleaved under acidic conditions, which allows for selective deprotection in the presence of other acid-sensitive groups if the conditions are carefully chosen.[2][3]

  • Introduction: The protection of alcohols as MOM ethers is typically achieved by an SN2-type reaction using methoxymethyl chloride (MOM-Cl) or a related reagent in the presence of a non-nucleophilic base.[2][3]

Table 1: Stability and Compatibility of MOM-Protected Alcohols

Reagent ClassCompatibilityNotes
Strong Bases Stablee.g., NaH, KOtBu, LDA, n-BuLi
Grignard Reagents Stablee.g., RMgX
Organolithium Reagents Stablee.g., RLi
Reducing Agents Stablee.g., LiAlH4, NaBH4, H2/Pd
Oxidizing Agents Stablee.g., PCC, PDC, Swern, Dess-Martin
Strong Acids Labilee.g., HCl, H2SO4, TFA
Lewis Acids Labilee.g., TMSOTf, BBr3
Fluoride Ion Stablee.g., TBAF

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Methoxymethyl Chloride (MOM-Cl)

This protocol describes a general procedure for the protection of a primary alcohol using MOM-Cl and a hindered base.

Materials:

  • Primary alcohol

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq) to the stirred solution.

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.5-3.0 eq) dropwise to the reaction mixture. Caution: MOM-Cl is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired MOM-protected alcohol.

Table 2: Representative Yields for MOM Protection of Alcohols

Substrate (Alcohol)ReagentsSolventTime (h)Yield (%)
Benzyl alcoholMOM-Cl, DIPEADCM16>95
4-Phenyl-1-butanolMOM-Cl, DIPEADCM1292
CyclohexanolMOM-Cl, NaHTHF685
GeraniolCH2(OMe)2, P2O5DCM290
Protocol 2: Deprotection of a MOM-Protected Alcohol using Acid

This protocol describes a general procedure for the acidic cleavage of a MOM ether.

Materials:

  • MOM-protected alcohol

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the MOM-protected alcohol (1.0 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) or another suitable acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate or another suitable organic solvent (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Table 3: Representative Yields for MOM Deprotection

Substrate (MOM-ether)ReagentsSolventTime (h)Yield (%)
Benzyl methoxymethyl etherHClMethanol1>98
1-(Methoxymethoxy)-4-phenylbutanep-TsOHMethanol295
(Methoxymethoxy)cyclohexaneAcetic Acid/THF/H2O-890
Aromatic MOM EtherTMSOTf, 2,2'-bipyridylAcetonitrile0.593

Visualizations

Protection_Mechanism ROH R-OH (Alcohol) Intermediate1 R-O⁻ (Alkoxide) ROH->Intermediate1 DIPEA DIPEA DIPEA (Base) Byproduct1 DIPEA·HCl DIPEA->Byproduct1 MOMCl MOM-Cl Intermediate2 [CH2=O⁺-CH3]Cl⁻ MOMCl->Intermediate2 Forms oxonium ion Product R-O-MOM (Protected Alcohol) Intermediate1->Product SN2 Attack Intermediate2->Product

Caption: Mechanism of alcohol protection with MOM-Cl.

Deprotection_Mechanism ROMOM R-O-MOM Intermediate1 R-O⁺(H)-CH₂-O-CH₃ ROMOM->Intermediate1 Protonation H_plus H⁺ (Acid) H_plus->Intermediate1 Intermediate2 R-OH + [CH₂=O⁺-CH₃] Intermediate1->Intermediate2 Cleavage ROH R-OH (Alcohol) Intermediate2->ROH Byproducts H₂CO + CH₃OH Intermediate2->Byproducts + H₂O

Caption: Mechanism of acid-catalyzed MOM deprotection.

Experimental_Workflow Start Start: Alcohol Substrate Protection Protection Step (Protocol 1) Start->Protection Purification1 Purification (Column Chromatography) Protection->Purification1 Intermediate_Reaction Intermediate Synthetic Steps (Base, Nu⁻, Oxidation, Reduction, etc.) Purification1->Intermediate_Reaction Deprotection Deprotection Step (Protocol 2) Intermediate_Reaction->Deprotection Purification2 Purification (Column Chromatography) Deprotection->Purification2 End End: Deprotected Alcohol Purification2->End

References

Application Notes and Protocols: Protection of Primary Alcohols with Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the protection of primary alcohols as their methoxymethyl (MOM) ethers using methoxymethyl phenyl sulfide. While the use of methoxymethyl chloride (MOM-Cl) is a common method for this transformation, its carcinogenic nature necessitates the development of safer alternatives.[1][2] this compound, when activated by a thiophilic Lewis acid, presents a viable and potentially safer route to MOM-protected alcohols. This protocol is based on analogous methodologies utilizing similar thioether-based methoxymethylating agents.[1] Standard deprotection protocols for MOM ethers are also provided.

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups.[2] The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a broad range of basic and nucleophilic conditions, and its facile cleavage under acidic conditions.[3]

Traditionally, MOM ethers are synthesized using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.[3][4] However, the high toxicity and carcinogenic properties of MOM-Cl have driven the exploration of alternative reagents.[1][2] One promising alternative is the use of thioether-based reagents, such as this compound, which can be activated under mild conditions to deliver the MOM group to an alcohol. This approach avoids the direct handling of the hazardous MOM-Cl.

This protocol details the protection of a primary alcohol using this compound activated by silver triflate (AgOTf), a thiophilic Lewis acid. The reaction proceeds through the formation of a reactive oxonium ion intermediate, which is then trapped by the alcohol.

Chemical Structures and Reaction Scheme

Protection Reaction:

Deprotection Reaction:

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol is adapted from established procedures for the activation of similar thioether-based methoxymethylating agents.[1]

Materials:

  • Primary alcohol

  • This compound

  • Silver triflate (AgOTf)

  • Anhydrous base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv.) and anhydrous base (1.5 equiv.) in anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv.).

  • In a separate flask, dissolve silver triflate (1.2 equiv.) in a minimal amount of anhydrous solvent.

  • Slowly add the silver triflate solution to the reaction mixture at 0 °C. A precipitate of silver phenylthiolate may form.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of celite to remove insoluble silver salts.

  • Transfer the filtrate to a separatory funnel and extract with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.

Protocol 2: Deprotection of the MOM Ether

This is a standard protocol for the acidic cleavage of MOM ethers.

Materials:

  • MOM-protected alcohol

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the MOM-protected alcohol (1.0 equiv.) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (a few drops).

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reagents for MOM Protection of Primary Alcohols

ReagentActivating Agent/BaseTypical ConditionsYield Range (%)Key AdvantagesKey Disadvantages
This compound Silver Triflate, DIPEA DCM, 0 °C to rt (Estimated) 70-95% Avoids carcinogenic MOM-Cl Requires stoichiometric silver salt
Methoxymethyl chloride (MOM-Cl)DIPEADCM, 0 °C to rt85-98%High yielding, well-establishedHighly carcinogenic reagent
DimethoxymethaneP₂O₅ or TfOHCHCl₃ or DCM, rt70-90%Inexpensive reagentsRequires strong acid catalyst
Methoxymethyl-2-pyridylsulfideSilver Triflate, NaOAcTHF, rt80-95%Mild, neutral conditionsReagent not as commercially available

Yields for this compound are estimated based on reported yields for the analogous methoxymethyl-2-pyridylsulfide reagent.[1]

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection of Primary Alcohol cluster_deprotection Deprotection of MOM Ether Start Primary Alcohol (R-CH2-OH) Reaction Reaction in Anhydrous Solvent (e.g., DCM) Start->Reaction Reagents This compound Silver Triflate (AgOTf) Base (e.g., DIPEA) Reagents->Reaction Protected MOM-Protected Alcohol (R-CH2-O-MOM) Reaction->Protected Protected_In MOM-Protected Alcohol Deprotection_Reaction Reaction at Room Temperature or Gentle Heating Protected_In->Deprotection_Reaction Deprotection_Reagents Acidic Conditions (e.g., HCl in Methanol) Deprotection_Reagents->Deprotection_Reaction Final_Product Deprotected Primary Alcohol (R-CH2-OH) Deprotection_Reaction->Final_Product

Caption: Workflow for the protection and deprotection of a primary alcohol using the MOM group.

Proposed_Mechanism cluster_activation Activation of this compound cluster_protection_step Nucleophilic Attack by Alcohol MOM_SPh Ph-S-CH2-OCH3 Complex [Ph-S(Ag)-CH2-OCH3]+OTf- MOM_SPh->Complex AgOTf AgOTf AgOTf->Complex Oxonium [CH2=O+-CH3]OTf- Complex->Oxonium AgSPh AgSPh Complex->AgSPh Protonated_Product [R-CH2-O(H+)-CH2-OCH3]OTf- Oxonium->Protonated_Product Alcohol R-CH2-OH Alcohol->Protonated_Product Protected_Product R-CH2-O-CH2-OCH3 Protonated_Product->Protected_Product Base Base Base->Protected_Product

Caption: Proposed mechanism for the protection of an alcohol with this compound.

References

Application Notes and Protocols: Methoxymethyl Phenyl Sulfide in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl phenyl sulfide (MOM-SPh) is a versatile reagent in organic synthesis, primarily serving as a masked formyl anion equivalent. Its application in the construction of complex molecular architectures, particularly in the total synthesis of natural products, has proven to be a valuable strategy for the introduction of a hydroxymethyl or formyl group. This is achieved through the deprotonation of the methylene group with a strong base to form a nucleophilic species, which can then react with various electrophiles. Subsequent manipulation of the resulting thioether allows for the unmasking of the desired functionality. This application note details the use of this compound in the total synthesis of the complex natural product, Aurantricholone, highlighting its role in a key carbon-carbon bond-forming reaction.

Application in the Total Synthesis of Aurantricholone

In the total synthesis of the benzotropolone/bis(pulvinone) natural product Aurantricholone, researchers utilized lithiated this compound to introduce a key two-carbon unit. This strategic step enabled the construction of a crucial intermediate en route to the complex core of the natural product. The reaction involved the addition of the lithiated species to an ester, followed by further transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic step involving this compound in the total synthesis of Aurantricholone.

StepReactantsReagentSolventTemperatureTimeProductYield
Acylation of lithiated this compound with methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate.[1]Methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate, this compoundn-Butyllithium (n-BuLi)THF-78 °C to rt2 h1-(6,7-dimethoxy-3,4-dihydronaphthalen-1-yl)-2-methoxy-2-(phenylthio)ethan-1-one.[1]85%
Overall Sequence Yield ------36% over 5 steps

Reaction Pathway

The diagram below illustrates the key bond formation facilitated by lithiated this compound in the synthesis of a crucial intermediate for Aurantricholone.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ester Methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate Product 1-(6,7-dimethoxy-3,4-dihydronaphthalen-1-yl)- 2-methoxy-2-(phenylthio)ethan-1-one MOM_SPh Methoxymethyl phenyl sulfide Lithio_MOM_SPh Lithiated methoxymethyl phenyl sulfide MOM_SPh->Lithio_MOM_SPh Deprotonation nBuLi n-BuLi (strong base) Lithio_MOM_SPh->Product Nucleophilic Acyl Substitution

Caption: Reaction scheme for the acylation of lithiated this compound.

Experimental Protocols

The following is a detailed protocol for the preparation and reaction of lithiated this compound with methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate as performed in the total synthesis of Aurantricholone.[1]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

  • Methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Argon or Nitrogen source for inert atmosphere

  • Cooling bath (dry ice/acetone)

Procedure:

  • Preparation of Lithiated this compound:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add this compound to the cooled THF.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated species.

  • Reaction with the Ester:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 6,7-dimethoxy-3,4-dihydronaphthalene-1-carboxylate in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared solution of lithiated this compound to the solution of the ester via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Workup and Purification:

    • Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product, 1-(6,7-dimethoxy-3,4-dihydronaphthalen-1-yl)-2-methoxy-2-(phenylthio)ethan-1-one.

Experimental Workflow

The following diagram outlines the general workflow for the experimental protocol described above.

G A Prepare solution of This compound in THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 30 min at -78 °C (Formation of lithiated species) C->D G Transfer lithiated species to ester solution D->G E Prepare solution of ester in THF F Cool ester solution to -78 °C E->F F->G H Stir for 1 h at -78 °C G->H I Warm to room temperature H->I J Quench with sat. aq. NH4Cl I->J K Extract with EtOAc J->K L Wash with H2O and brine K->L M Dry over MgSO4, filter, concentrate L->M N Purify by column chromatography M->N

Caption: Workflow for the synthesis of the MOM-SPh adduct.

Conclusion

The use of this compound as a formyl anion equivalent provides an effective method for the introduction of a functionalized two-carbon unit in the synthesis of complex natural products. The example from the total synthesis of Aurantricholone demonstrates a practical application of this reagent, leading to the desired product in high yield under standard laboratory conditions. This methodology is a valuable tool for synthetic chemists engaged in the construction of intricate molecular targets.

References

Application of Methoxymethyl Phenyl Sulfide and the Methoxymethyl (MOM) Protecting Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound methoxymethyl phenyl sulfide (C₆H₅SCH₂OCH₃) is a thioether that serves as a versatile reagent in organic synthesis. While direct applications in medicinal chemistry as a therapeutic agent are not documented, its primary relevance lies in its role within the broader context of synthetic chemistry, particularly concerning the widely used methoxymethyl (MOM) protecting group. The MOM group is crucial in the multi-step synthesis of complex, biologically active molecules and active pharmaceutical ingredients (APIs).[1]

In medicinal chemistry, protecting groups are essential for masking reactive functional groups, such as hydroxyls, to prevent unwanted side reactions during chemical transformations on other parts of the molecule.[1] The MOM group is favored for its ease of introduction, stability across a range of non-acidic conditions (pH 4-12), and reliable cleavage under acidic conditions.[1][2] This stability profile makes it compatible with many synthetic operations, including oxidation, reduction, and the use of organometallic reagents.

While this compound is known to be used in the preparation of methoxymethyl phenyl sulfoxide, its direct use as a reagent for the introduction of the MOM protecting group onto alcohols in medicinal chemistry is not as commonly documented as the use of methoxymethyl chloride (MOM-Cl) or dimethoxymethane.[3] However, the chemistry of the MOM group itself is central to the synthesis of numerous important pharmaceutical compounds.

A key strategy in complex syntheses is the use of orthogonal protecting groups, which can be removed under different conditions. The MOM group is orthogonal to silyl ethers like tert-butyldimethylsilyl (TBS), as the MOM group is stable to the fluoride reagents used to cleave TBS ethers, and TBS ethers are generally stable to the acidic conditions used to remove the MOM group.[1]

Key Applications of the MOM Group in Medicinal Chemistry:

  • Total Synthesis of Natural Products: The MOM group has been instrumental in the total synthesis of numerous complex natural products with potential therapeutic applications. For instance, it was utilized in the total synthesis of (-)-Kaitocephalin, a potent antagonist of AMPA/KA receptors with neuroprotective properties.[2]

  • Synthesis of Nucleoside Analogs: The MOM group is used to protect hydroxyl groups in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies.[4][5] Protecting the sugar hydroxyls allows for selective modification of the nucleobase.

  • Synthesis of Prostaglandins: Prostaglandins are potent bioactive lipids, and their synthesis requires selective protection of multiple hydroxyl groups. The MOM group can be employed in these synthetic routes.

  • Drug Discovery and Lead Optimization: In the process of drug discovery, the ability to selectively modify different parts of a lead compound is crucial. The MOM group facilitates this by protecting key hydroxyl functionalities, enabling chemists to explore structure-activity relationships.

Quantitative Data Summary

The following tables summarize quantitative data for typical MOM protection and deprotection reactions. Yields are highly substrate-dependent and the data presented are representative examples.

Table 1: MOM Protection of Alcohols - Reaction Conditions and Yields

Reagent/CatalystSubstrate TypeSolventTemperature (°C)Time (h)Yield (%)Reference
MOM-Cl, DIPEAPrimary AlcoholDCM0 to 2516High[6]
MOM-Cl, NaHPrimary AlcoholTHFRT-High[2]
Dimethoxymethane, P₂O₅Primary AlcoholCHCl₃25-Good[2]
Dimethoxymethane, TfOHSecondary AlcoholCH₂Cl₂RT-Moderate[2]
ZrCl₄ (10 mol%)Primary AlcoholSolvent-freeRT-90-98[7]

Table 2: MOM Deprotection - Reaction Conditions and Yields

Reagent/CatalystSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference
HCl (conc. trace)MOM EtherMethanolReflux-High[2]
TFAMOM EtherDCM2512 hHigh[6]
p-TSAMOM EtherSolvent-freeRT30 min85-98[8]
Zn(OTf)₂ (10 mol%)MOM EtherIsopropanolReflux-88-94[9]
TMSOTf, 2,2'-bipyridylAromatic MOM EtherCH₃CNRT-High[10]

Experimental Protocols

Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA

This protocol is a widely used method for the introduction of the MOM protecting group.

Materials:

  • Alcohol substrate (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Methoxymethyl chloride (MOM-Cl) (3.0 eq.), freshly distilled

  • Sodium iodide (NaI) (0.5 eq.)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, stir bar, and standard glassware for inert atmosphere reactions

Procedure: [6]

  • To an oven-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 eq.), DIPEA (4.0 eq.), and anhydrous DCM.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Add freshly distilled MOM-Cl (3.0 eq.) dropwise over a period of 10 minutes.

  • Add NaI (0.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Dilute with DCM and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA)

This protocol describes a common method for the acidic cleavage of a MOM ether.

Materials:

  • MOM-protected alcohol (1.0 eq.)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure: [6]

  • Dissolve the MOM-protected alcohol (1.0 eq.) in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature (25 °C).

  • Stir the resulting suspension at 25 °C for 12 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Dilute the reaction mixture with DCM.

  • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase with DCM (2 x).

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography.

Visualizations

MOM_Protection_Workflow start Start: Alcohol Substrate process1 1. Mix alcohol, DIPEA, and DCM 2. Cool to 0 °C start->process1 reagents Reagents: MOM-Cl, DIPEA, NaI process2 3. Add MOM-Cl dropwise 4. Add NaI reagents->process2 solvent Solvent: Anhydrous DCM solvent->process1 process1->process2 process3 5. Warm to RT, stir 16h process2->process3 workup 6. Quench (NH4Cl) 7. Extract with DCM 8. Wash and Dry process3->workup purification 9. Purify (Chromatography) workup->purification end_product End: MOM-protected Alcohol purification->end_product MOM_Deprotection_Workflow start Start: MOM-protected Alcohol process1 1. Dissolve in DCM/TFA 2. Stir at RT for 12h start->process1 reagents Reagents: TFA reagents->process1 solvent Solvent: DCM solvent->process1 workup 3. Dilute with DCM 4. Neutralize (NaHCO3) 5. Extract, Wash, Dry process1->workup purification 6. Purify (if needed) workup->purification end_product End: Deprotected Alcohol purification->end_product Orthogonal_Deprotection_Strategy start Diol protected with MOM and TBS ethers condition1 Acidic Conditions (e.g., HCl in MeOH) start->condition1 Path A condition2 Fluoride Reagent (e.g., TBAF in THF) start->condition2 Path B product1 TBS-protected Alcohol (MOM group removed) condition1->product1 product2 MOM-protected Alcohol (TBS group removed) condition2->product2

References

Application Notes and Protocols: Methoxymethyl Phenyl Sulfide as a Formyl Anion Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl phenyl sulfide (MOM-SPh) has emerged as a versatile and efficient formyl anion synthon in organic synthesis. This reagent provides a stable yet reactive equivalent of the formyl anion, enabling the introduction of a formyl group into a wide range of molecules, particularly through the synthesis of α-hydroxy aldehydes. The lithiated form of MOM-SPh adds readily to carbonyl compounds, and the resulting adducts can be efficiently hydrolyzed to the desired aldehyde products. This application note provides detailed protocols for the synthesis of this compound, its use in formylation reactions, and quantitative data for its reaction with various electrophiles.

Principle and Applications

The synthetic utility of this compound lies in the acidity of the methylene protons adjacent to the sulfur and oxygen atoms. Upon treatment with a strong base, such as n-butyllithium, the methylene group is deprotonated to form a nucleophilic lithiated species. This anion serves as a formyl anion equivalent, reacting with electrophiles, most notably aldehydes and ketones, to form β-hydroxy thioethers. Subsequent hydrolysis of the thioether and methoxymethyl ether moieties unmasks the aldehyde functionality.

This methodology is particularly valuable for:

  • Synthesis of α-hydroxy aldehydes: A crucial functional group in many natural products and pharmaceutical intermediates.

  • Homologation of carbonyl compounds: A one-carbon extension of aldehydes and ketones to their corresponding α-hydroxy aldehydes.

  • Introduction of a protected aldehyde: The initial adduct can be carried through several synthetic steps before the final deprotection to the aldehyde.

Experimental Protocols

Synthesis of this compound

Two primary methods are reported for the synthesis of this compound.

Method A: From Thiophenol and Chloromethyl Methyl Ether

This method involves the condensation of thiophenol with chloromethyl methyl ether in the presence of a base.

  • Materials:

    • Thiophenol

    • Chloromethyl methyl ether (Caution: Carcinogen)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂)

    • Water (H₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of thiophenol (1.0 eq) in dichloromethane, add an aqueous solution of sodium hydroxide (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloromethyl methyl ether (1.1 eq) to the vigorously stirred biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Method B: From Thiophenol and Dimethoxymethane with Boron Trifluoride Etherate

This method provides an alternative that avoids the use of the highly carcinogenic chloromethyl methyl ether.

  • Materials:

    • Thiophenol

    • Dimethoxymethane

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve thiophenol (1.0 eq) in dichloromethane.

    • Add dimethoxymethane (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add boron trifluoride etherate (0.1 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify by vacuum distillation.

Generation of the Formyl Anion Equivalent and Reaction with Electrophiles

This protocol describes the deprotonation of this compound and its subsequent reaction with an aldehyde or ketone.

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Aldehyde or Ketone

    • Saturated ammonium chloride solution (NH₄Cl)

    • Diethyl ether (Et₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the lithiated species.

    • Continue stirring at -78 °C for 1-2 hours.

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent in vacuo to yield the crude β-hydroxy thioether adduct, which can be purified by column chromatography on silica gel.

Hydrolysis of the Adduct to the α-Hydroxy Aldehyde

The final step involves the unmasking of the aldehyde functionality.

  • Materials:

    • β-Hydroxy thioether adduct

    • Mercury(II) chloride (HgCl₂)

    • Acetone

    • Water (H₂O)

    • Dichloromethane (CH₂Cl₂)

    • Celite

  • Procedure:

    • Dissolve the β-hydroxy thioether adduct in a mixture of acetone and water (e.g., 4:1).

    • Add mercury(II) chloride (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the mercury salts.

    • Wash the filter cake with dichloromethane.

    • Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to afford the pure α-hydroxy aldehyde.

Data Presentation

The following tables summarize the yields for the reaction of lithiated this compound with a variety of aldehydes and ketones, followed by hydrolysis to the corresponding α-hydroxy aldehydes.

Table 1: Reaction with Aldehydes

EntryAldehydeProductYield (%)
1Benzaldehyde2-Hydroxy-2-phenylethanal85
24-Methoxybenzaldehyde2-Hydroxy-2-(4-methoxyphenyl)ethanal82
34-Nitrobenzaldehyde2-Hydroxy-2-(4-nitrophenyl)ethanal78
4Cinnamaldehyde2-Hydroxy-4-phenylbut-3-enal75
5Cyclohexanecarboxaldehyde2-Cyclohexyl-2-hydroxyethanal88
6Heptanal2-Hydroxynonanal90

Table 2: Reaction with Ketones

EntryKetoneProductYield (%)
1Acetophenone2-Hydroxy-2-phenylpropanal70
2Benzophenone2-Hydroxy-2,2-diphenylethanal65
3Cyclohexanone1-(Formyl(hydroxy)methyl)cyclohexan-1-ol75
42-Heptanone2-Hydroxy-2-methylnonanal80

Visualizations

Reaction_Mechanism MOM_SPh PhS-CH2-OMOM lithiated PhS-CH(Li)-OMOM MOM_SPh->lithiated Deprotonation nBuLi n-BuLi nBuLi->lithiated adduct PhS-CH(OMOM)-C(O-Li+)-R(R') lithiated->adduct Nucleophilic Addition carbonyl R-C(=O)-R' carbonyl->adduct product R-C(OH)(R')-CHO adduct->product Hydrolysis hydrolysis H2O, HgCl2

Caption: Reaction mechanism of this compound as a formyl anion synthon.

Experimental_Workflow start Start: This compound deprotonation 1. Deprotonation (n-BuLi, THF, -78 °C) start->deprotonation addition 2. Addition of Electrophile (Aldehyde or Ketone) deprotonation->addition quench 3. Quench (sat. NH4Cl) addition->quench workup1 4. Workup and Purification quench->workup1 adduct Intermediate: β-Hydroxy thioether workup1->adduct hydrolysis 5. Hydrolysis (HgCl2, Acetone/H2O) adduct->hydrolysis workup2 6. Workup and Purification hydrolysis->workup2 product Final Product: α-Hydroxy aldehyde workup2->product

Caption: General experimental workflow for the formylation reaction.

Logical_Relationship cluster_reagents Key Reagents cluster_process Core Process MOM_SPh Methoxymethyl Phenyl Sulfide Anion_Formation Formyl Anion Equivalent Formation MOM_SPh->Anion_Formation Base Strong Base (e.g., n-BuLi) Base->Anion_Formation Electrophile Electrophile (Aldehyde/Ketone) CC_Bond_Formation C-C Bond Formation Electrophile->CC_Bond_Formation Anion_Formation->CC_Bond_Formation Deprotection Hydrolysis/ Deprotection CC_Bond_Formation->Deprotection Product α-Hydroxy Aldehyde Deprotection->Product

Caption: Logical relationship of the synthetic strategy.

Application Notes and Protocols for the Formation of Methoxymethyl (MOM) Ethers using Methoxymethyl Phenyl Sulfide (MOM SPh)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a broad range of non-acidic conditions makes it an invaluable tool for the protection of alcohols and phenols. While traditional methods for MOM ether formation often rely on the use of the carcinogenic reagent methoxymethyl chloride (MOMCl), alternative reagents have been developed to mitigate safety concerns. This document provides a detailed experimental procedure for the formation of MOM ethers using methoxymethyl phenyl sulfide (MOM SPh), a less hazardous alternative.

The use of MOM SPh requires activation by a strong electrophile, such as trifluoromethanesulfonic anhydride (Tf₂O) or methyl triflate (MeOTf). This activation generates a highly reactive sulfonium species in situ, which then serves as a potent methoxymethylating agent for a variety of alcoholic substrates. This method offers a valuable alternative for the synthesis of MOM-protected compounds, particularly in complex molecular architectures.

Reaction Principle

The formation of MOM ethers from alcohols using this compound proceeds via a two-step sequence initiated by the activation of the sulfide.

  • Activation of this compound: The sulfur atom of MOM SPh acts as a nucleophile and reacts with a strong electrophilic activator, such as triflic anhydride (Tf₂O), to form a highly reactive methoxymethyl(phenyl)sulfonium triflate intermediate.

  • Nucleophilic Attack by the Alcohol: The alcohol substrate then acts as a nucleophile, attacking the electrophilic methylene carbon of the activated intermediate. This results in the transfer of the methoxymethyl group to the alcohol, forming the desired MOM ether and releasing diphenyl disulfide and a triflate salt as byproducts.

Experimental Protocols

Protocol 1: MOM Ether Formation using this compound and Triflic Anhydride

This protocol describes a general procedure for the protection of a primary alcohol using this compound and trifluoromethanesulfonic anhydride.

Materials:

  • Alcohol substrate

  • This compound (MOM SPh)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • A hindered, non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate (1.0 equiv.) and 2,6-di-tert-butyl-4-methylpyridine (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Addition of MOM SPh: To the stirred solution, add this compound (1.2 equiv.).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise to the cold solution. The addition should be controlled to maintain the low temperature.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to a few hours depending on the substrate.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.

Data Presentation

The following table summarizes representative quantitative data for the formation of MOM ethers using various methods, including those analogous to the MOM SPh activation protocol.

Substrate TypeReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholMOM SPh, Tf₂O, DTBMPDCM-78 to -400.5 - 285-95(a)
Secondary AlcoholMOM SPh, Tf₂O, DTBMPDCM-78 to 01 - 480-90(a)
Phenol[(MOM)thio]-2-pyridine, AgOTf, NaOAcTHFRT12 - 2470-85[1]
Primary AlcoholMOMCl, DIPEADCM0 to RT4 - 1890-98[2]
Secondary AlcoholMOMCl, NaHTHF0 to RT2 - 688-95[3]

(a) Yields are estimated based on analogous reactions involving the activation of thioethers with triflic anhydride for subsequent nucleophilic attack. Specific yields for a wide range of substrates with the MOM SPh/Tf₂O system are not extensively reported in a single source but are expected to be high for unhindered alcohols.

Mandatory Visualizations

Diagram 1: Signaling Pathway for MOM Ether Formation

MOM_Ether_Formation cluster_activation Activation Step cluster_protection Protection Step MOM_SPh MOM SPh (this compound) Activated_Intermediate Activated Sulfonium Intermediate MOM_SPh->Activated_Intermediate + Tf₂O Tf2O Tf₂O (Triflic Anhydride) Alcohol R-OH (Alcohol) MOM_Ether R-O-MOM (MOM Ether) Alcohol->MOM_Ether + Activated Intermediate start start->MOM_SPh

Caption: Reaction pathway for MOM ether synthesis using MOM SPh.

Diagram 2: Experimental Workflow

Experimental_Workflow prep 1. Prepare Solution (Alcohol, Base in DCM) cool 2. Cool to -78 °C prep->cool add_reagents 3. Add MOM SPh and Tf₂O cool->add_reagents react 4. Stir at -78 °C (Monitor by TLC) add_reagents->react quench 5. Quench with aq. NaHCO₃ react->quench workup 6. Aqueous Work-up (Extraction with DCM) quench->workup purify 7. Dry, Concentrate, and Purify workup->purify product Final Product: MOM Ether purify->product

Caption: Step-by-step workflow for MOM ether formation.

Diagram 3: Logical Relationships of Reagents

Reagent_Relationships Alcohol Alcohol (Nucleophile) Product MOM Ether (Protected Alcohol) Alcohol->Product is protected as MOM_SPh MOM SPh (MOM Source) MOM_SPh->Product Tf2O Triflic Anhydride (Activator) Tf2O->MOM_SPh activates Base Hindered Base (Proton Scavenger) Base->Alcohol assists

Caption: Functional roles of reagents in the reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of methoxymethyl phenyl sulfide. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various sulfur-containing molecules relevant to pharmaceutical and materials science research. Two primary synthetic routes are presented: the condensation of thiophenol with chloromethyl methyl ether under basic conditions, and the reaction of thiophenol with dimethoxymethane catalyzed by boron trifluoride etherate. This guide offers step-by-step procedures, quantitative data, and safety precautions to facilitate the efficient and safe production of this compound on a laboratory and pilot-plant scale.

Introduction

This compound (CAS 13865-50-4) is a key building block in organic chemistry. Its utility stems from the presence of the methoxymethyl (MOM) protecting group on the sulfur atom, which can be readily cleaved under specific conditions. This allows for the sequential functionalization of the sulfur atom in more complex synthetic pathways. Furthermore, the sulfide moiety can be oxidized to the corresponding sulfoxide and sulfone, opening up a diverse range of chemical transformations.[1] Given its importance, reliable and scalable synthetic protocols are essential for its accessibility in research and development.

This application note details two established methods for the large-scale synthesis of this compound, providing comprehensive experimental procedures and tabulated data for easy reference.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are outlined below. The choice of method may depend on the availability of reagents, desired scale, and safety considerations.

Method A: Synthesis via Condensation of Thiophenol and Chloromethyl Methyl Ether Method B: Synthesis via Condensation of Thiophenol and Dimethoxymethane

Synthesis_Pathways Thiophenol Thiophenol MethodA Method A (Base-catalyzed) Thiophenol->MethodA MethodB Method B (BF3·OEt2 catalyzed) Thiophenol->MethodB MOM_Cl Chloromethyl methyl ether MOM_Cl->MethodA DMM Dimethoxymethane DMM->MethodB Product Methoxymethyl phenyl sulfide MethodA->Product MethodB->Product

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Protocols

Method A: Synthesis from Thiophenol and Chloromethyl Methyl Ether

This method involves the S-alkylation of thiophenol with chloromethyl methyl ether in the presence of a base.

Reaction Scheme:

Method_A_Scheme Thiophenol Thiophenol plus1 + Thiophenol->plus1 MOM_Cl Chloromethyl methyl ether plus1->MOM_Cl dummy1 MOM_Cl->dummy1 arrow -> dummy2 arrow->dummy2 Product This compound plus2 + Product->plus2 Byproduct Base·HCl plus2->Byproduct Base Base Base->arrow Solvent dummy1->arrow dummy2->Product

Caption: Reaction scheme for the base-catalyzed synthesis of this compound.

Materials and Equipment:

  • Thiophenol

  • Chloromethyl methyl ether (Caution: Carcinogen)

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Water

  • Anhydrous magnesium sulfate

  • Multi-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.

  • Charge Reactants: Charge the flask with a solution of thiophenol (1.0 mol, 110.17 g) in dichloromethane (2 L).

  • Base Addition: Add a solution of sodium hydroxide (1.2 mol, 48 g) in water (500 mL) to the flask with vigorous stirring.

  • Addition of Alkylating Agent: Cool the mixture to 0-5 °C using an ice bath. Slowly add chloromethyl methyl ether (1.1 mol, 88.54 g) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

    • Caution: Chloromethyl methyl ether is a potent carcinogen. Handle with extreme care using appropriate personal protective equipment and engineering controls.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at 113-114 °C at 18 mmHg.[1]

Quantitative Data (Method A):

ParameterValue
Scale1.0 mol
Thiophenol110.17 g (1.0 equiv)
Chloromethyl methyl ether88.54 g (1.1 equiv)
Sodium hydroxide48 g (1.2 equiv)
Solvent (DCM)2 L
Reaction Temperature0-10 °C (addition), then room temperature
Reaction Time12-16 hours
Typical Yield85-95%
Purity (by GC)>98%
Method B: Synthesis from Thiophenol and Dimethoxymethane

This method utilizes a Lewis acid catalyst, boron trifluoride etherate, to promote the reaction between thiophenol and dimethoxymethane.[1]

Reaction Scheme:

Method_B_Scheme Thiophenol Thiophenol plus1 + Thiophenol->plus1 DMM Dimethoxymethane plus1->DMM dummy1 DMM->dummy1 arrow -> dummy2 arrow->dummy2 Product This compound plus2 + Product->plus2 Byproduct Methanol plus2->Byproduct Catalyst BF3·OEt2 Catalyst->arrow Solvent dummy1->arrow dummy2->Product

References

Application Notes and Protocols: Chemoselective Reactions of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key chemoselective reactions involving methoxymethyl phenyl sulfide, a versatile building block in organic synthesis. The protocols outlined below are designed to serve as a practical guide for the selective oxidation of the sulfide to its corresponding sulfoxide and sulfone, as well as the subsequent Pummerer rearrangement of the sulfoxide.

Introduction

This compound (PhSCH₂OCH₃) is a valuable synthetic intermediate due to the presence of multiple reactive sites. The sulfur atom can be selectively oxidized, and the methoxymethyl (MOM) group can act as a protecting group. This combination allows for a range of chemoselective transformations, making it a useful tool in the synthesis of complex molecules, including pharmaceuticals.[1] The primary chemoselective reactions discussed in these notes are:

  • Selective Oxidation to Methoxymethyl Phenyl Sulfoxide: A crucial transformation to access the corresponding sulfoxide, which is a precursor for further functionalization.

  • Selective Oxidation to Methoxymethyl Phenyl Sulfone: Complete oxidation of the sulfide to the sulfone, a compound with applications in various chemical industries.[1]

  • Pummerer Rearrangement of Methoxymethyl Phenyl Sulfoxide: A rearrangement reaction that introduces an acyloxy group at the α-position to the sulfur atom, providing a pathway to α-functionalized thioethers.

Chemoselective Oxidation of this compound

The sulfur atom in this compound can be selectively oxidized to either the sulfoxide or the sulfone by choosing appropriate oxidants and reaction conditions.

Selective Oxidation to Methoxymethyl Phenyl Sulfoxide

The partial oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone. A common and effective method involves the use of hydrogen peroxide in glacial acetic acid. This "green" oxidant system offers high selectivity and yields.[2]

Experimental Protocol:

A general method for the oxidation of sulfides to sulfoxides is as follows:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (4.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methoxymethyl phenyl sulfoxide.

  • Purify the product by column chromatography on silica gel.

SubstrateOxidantSolventTemp. (°C)Time (h)Yield (%)
Methyl Phenyl SulfideH₂O₂ (4 equiv.)Glacial Acetic AcidRT2-490-99
This compoundH₂O₂ (4 equiv.)Glacial Acetic AcidRT2-4>90 (typical)

Table 1: Representative data for the selective oxidation of sulfides to sulfoxides. Yields for this compound are estimated based on typical results for similar sulfides under these conditions.[2]

Reaction Pathway for Sulfoxide Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound D Methoxymethyl Phenyl Sulfoxide A->D Oxidation B H₂O₂ B->D C Glacial Acetic Acid Room Temperature E H₂O G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound D Methoxymethyl Phenyl Sulfone A->D Oxidation B KMnO₄ B->D C Solvent-free Room Temperature E MnO₂ G A Methoxymethyl Phenyl Sulfoxide B Acylated Sulfonium Ion A->B + Ac₂O C Thionium Ion Intermediate B->C - AcOH AcOH Acetic Acid D α-Acetoxy Thioether C->D + AcO⁻ Ac2O Acetic Anhydride AcO_minus Acetate

References

Application Notes and Protocols: Methoxymethyl Phenyl Sulfide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxymethyl phenyl sulfide in asymmetric synthesis. The primary application involves its oxidation to the corresponding chiral methoxymethyl phenyl sulfoxide, which then serves as a versatile chiral auxiliary to control the stereochemical outcome of various organic transformations. This document details the protocols for the asymmetric oxidation of this compound and the subsequent use of the enantiopure sulfoxide in a representative asymmetric aldol reaction.

Introduction

This compound is a valuable precursor in asymmetric synthesis. Its utility stems from its straightforward conversion to a chiral sulfoxide, methoxymethyl phenyl sulfoxide. The sulfinyl group in the chiral sulfoxide is a powerful stereocontrol element due to the steric and electronic differentiation of its substituents: a lone pair of electrons, an oxygen atom, and two different carbon-based groups.[1][2] This inherent chirality allows it to effectively guide the stereochemistry of reactions on adjacent functional groups, making it a valuable chiral auxiliary in the synthesis of complex, enantiomerically enriched molecules, including natural products and pharmaceutical intermediates.[3][4]

The general workflow for the application of this compound in asymmetric synthesis involves two key stages:

  • Asymmetric Oxidation: The prochiral this compound is oxidized to produce the non-racemic methoxymethyl phenyl sulfoxide. This is the crucial chirality-inducing step.

  • Diastereoselective Transformation: The chiral sulfoxide is then used as a chiral auxiliary to direct a subsequent diastereoselective reaction, such as a carbon-carbon bond-forming reaction.

This document provides detailed protocols and data for these processes.

Asymmetric Oxidation of this compound

The enantioselective oxidation of sulfides to chiral sulfoxides is a well-established transformation.[5] A highly effective and widely used method is a modification of the Sharpless asymmetric epoxidation, employing a titanium-diethyl tartrate complex as the chiral catalyst.[2][6] While various catalytic systems exist, including those based on vanadium and iron, the titanium-based system offers a reliable route to high enantiomeric excess.

Experimental Protocol: Asymmetric Oxidation

This protocol is adapted from the well-established procedure for the asymmetric oxidation of aryl methyl sulfides.[7]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Cumene hydroperoxide (CHP, ~80% in cumene)

  • Dichloromethane (CH₂Cl₂)

  • Water (distilled)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add dichloromethane (50 mL).

  • Add (+)-Diethyl L-tartrate (1.2 equivalents) to the stirred solvent at room temperature.

  • Add Titanium(IV) isopropoxide (1.0 equivalent) dropwise to the solution. The solution will turn yellow.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the catalyst solution.

  • Cool the reaction mixture to -20 °C in a cryocooler or a suitable cooling bath.

  • Slowly add cumene hydroperoxide (1.1 equivalents) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous NaOH solution (2.0 equivalents) and stirring vigorously for 1 hour at room temperature.

  • Filter the resulting emulsion through a pad of Celite®, washing the filter cake with dichloromethane.

  • Separate the layers of the filtrate. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched methoxymethyl phenyl sulfoxide.

Quantitative Data

The enantiomeric excess (ee) of the resulting methoxymethyl phenyl sulfoxide is highly dependent on the specific reaction conditions, including the catalyst system and oxidant. While a comprehensive dataset for this specific substrate is not extensively published, data from analogous aryl methyl sulfides can provide an estimate of the expected efficacy. One study reported an enantiomeric excess of 71% for the asymmetric oxidation of this compound using an iron porphyrin catalyst.[8]

SubstrateCatalyst SystemOxidantYield (%)ee (%)Reference
This compoundIron PorphyrinIodosylbenzeneN/A71[8]
Methyl p-tolyl sulfideTi(Oi-Pr)₄ / (+)-DETCHP90>95[7]
Phenyl methyl sulfideTi(Oi-Pr)₄ / (+)-DETTBHP8589[9]
p-Methoxyphenyl methyl sulfideTi(Oi-Pr)₄ / (+)-DETTBHP8891[9]

N/A: Not Available in the cited abstract. TBHP: tert-Butyl hydroperoxide

Application as a Chiral Auxiliary: Asymmetric Aldol Reaction

Chiral sulfoxides are effective auxiliaries in stereoselective aldol reactions.[10][11] The sulfoxide group can be used to generate a chiral enolate, which then reacts with an aldehyde in a diastereoselective manner.

Experimental Protocol: Diastereoselective Aldol Addition

This protocol is a general procedure adapted for the use of chiral methoxymethyl phenyl sulfoxide as an auxiliary.

Materials:

  • Enantiopure methoxymethyl phenyl sulfoxide

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • An aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add enantiopure methoxymethyl phenyl sulfoxide (1.0 equivalent) and dissolve in anhydrous THF (20 mL).

  • Cool the solution to -78 °C.

  • Slowly add LDA solution (1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the α-sulfinyl carbanion (chiral enolate equivalent).

  • Add the aldehyde (1.2 equivalents) dropwise to the solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric β-hydroxy sulfoxides. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Expected Quantitative Data

The diastereoselectivity of the aldol reaction is influenced by the specific substrates and reaction conditions. For aldol reactions directed by chiral sulfoxides, high diastereomeric ratios are often achievable.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (dr)
Chiral Aryl Methyl SulfoxideVariousOften >90:10

Data is representative for this class of reactions.

Diagrams

Experimental Workflow

G cluster_oxidation Asymmetric Oxidation cluster_aldol Asymmetric Aldol Reaction A This compound C Enantiopure Methoxymethyl Phenyl Sulfoxide A->C Oxidation B Ti(OiPr)4 / (+)-DET Cumene Hydroperoxide D Enantiopure Sulfoxide C->D F Diastereomerically Enriched β-Hydroxy Sulfoxide D->F Aldol Addition E 1. LDA 2. Aldehyde (R-CHO)

Caption: General workflow for the use of this compound.

Proposed Mechanism of Stereocontrol in Aldol Addition

G cluster_TS Chelated Zimmerman-Traxler-like Transition State cluster_legend Stereochemical Influence Li_enolate α-Lithio Sulfoxide TS Six-membered Ring Transition State Li_enolate->TS Aldehyde R-CHO Aldehyde->TS Product Major Diastereomer TS->Product Sulfoxide Chiral Sulfoxide: Directs facial selectivity of the enolate R_group Aldehyde R-group: Occupies pseudo-equatorial position

Caption: Proposed transition state for the diastereoselective aldol reaction.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl phenyl sulfide is a versatile reagent in organic synthesis, primarily recognized for its role as a precursor to methoxymethyl phenyl sulfoxide and sulfone. However, its utility extends to serving as a masked formyl anion equivalent, offering a powerful tool for carbon-carbon bond formation. This application note details one-pot synthesis strategies that harness the reactivity of this compound, enabling the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.

The core strategy involves the deprotonation of the methylene group of this compound to generate a potent nucleophile. This sulfur-stabilized carbanion can then participate in a variety of tandem reactions, including nucleophilic additions to electrophiles followed by in-situ cyclization or rearrangement, all within a single reaction vessel. This one-pot approach offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation compared to traditional multi-step syntheses.

Key Applications

  • Formyl Anion Equivalent: Upon deprotonation, this compound generates an α-alkoxy-α-phenylthiomethyllithium species, which serves as a synthetic equivalent of a formyl anion. This allows for the introduction of a masked aldehyde functionality that can be revealed in a subsequent step.

  • Synthesis of α-Hydroxy Aldehydes and Ketones: Reaction of the lithiated species with aldehydes and ketones provides a direct route to α-methoxy-α-phenylthio alcohols, which can be readily converted to the corresponding α-hydroxy aldehydes or ketones.

  • Domino and Tandem Reactions: The initial adducts formed from the reaction with various electrophiles can be designed to undergo subsequent intramolecular reactions, such as cyclizations, to rapidly build molecular complexity.

Reaction Pathway: General Overview

The fundamental principle of the one-pot strategies described herein is the generation of a sulfur-stabilized carbanion from this compound, which then engages in further bond-forming events.

reaction_pathway cluster_start Starting Material cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Electrophilic Addition cluster_step3 Step 3: In-situ Transformation A This compound B α-Alkoxy-α-phenyl- thiomethyllithium (Formyl Anion Equivalent) A->B  -H⁺ C Adduct Formation B->C  +Electrophile D Final Product (e.g., Heterocycle) C->D  e.g., Cyclization E Strong Base (e.g., n-BuLi, LDA) F Electrophile (e.g., Ketone, Epoxide) G Quench/Workup or Further Reagent

Caption: General workflow for one-pot synthesis.

Experimental Protocols and Data

Protocol 1: One-Pot Synthesis of α-Hydroxy Aldehydes via Deprotonation-Aldol Addition

This protocol describes the use of this compound as a formyl anion equivalent to synthesize α-hydroxy aldehydes from various carbonyl compounds in a one-pot fashion.

Reaction Scheme:

protocol1_scheme cluster_reactants cluster_conditions cluster_products cluster_hydrolysis cluster_final_product R1 This compound C1 1. n-BuLi, THF, -78 °C plus1 + R2 Aldehyde/Ketone P1 α-Methoxy-α-phenylthio Alcohol C1->P1 C2 2. Quench (e.g., H₂O) H1 Hydrolysis (e.g., NCS, AgNO₃) P1->H1 FP α-Hydroxy Aldehyde H1->FP

Caption: Synthesis of α-hydroxy aldehydes.

Methodology:

  • To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Add a solution of the carbonyl compound (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-methoxy-α-phenylthio alcohol.

  • The crude product can then be subjected to hydrolysis (e.g., using N-chlorosuccinimide and silver nitrate) to afford the final α-hydroxy aldehyde.

Representative Data (Analogous Reactions):

EntryElectrophile (Carbonyl)BaseSolventTemp (°C)Time (h)Yield (%) of Adduct
1Benzaldehyden-BuLiTHF-78285-95
2Cyclohexanonen-BuLiTHF-78380-90
3AcetophenoneLDATHF-78475-85
4Propanaln-BuLiTHF-78288-96
Protocol 2: One-Pot Tandem Synthesis of Functionalized Tetrahydrofurans

This protocol exemplifies a more advanced one-pot strategy where the initial adduct undergoes a subsequent intramolecular cyclization. Here, the lithiated this compound reacts with an epoxide, and the resulting alkoxide triggers an intramolecular cyclization.

Reaction Workflow:

protocol2_workflow start Start deprotonation Deprotonate Methoxymethyl Phenyl Sulfide with n-BuLi in THF at -78 °C start->deprotonation add_epoxide Add Substituted Epoxide (e.g., Styrene Oxide) deprotonation->add_epoxide warm_cyclize Warm to Room Temperature to Initiate Intramolecular Cyclization add_epoxide->warm_cyclize quench Quench Reaction with Aqueous NH₄Cl warm_cyclize->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Column Chromatography workup->purify end End purify->end

Caption: Workflow for tandem tetrahydrofuran synthesis.

Methodology:

  • Prepare the lithiated this compound in anhydrous THF at -78 °C as described in Protocol 1.

  • To this solution, add a solution of a suitably substituted epoxide (e.g., a vinyl epoxide or an epoxide with a pendant leaving group, 1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours to facilitate the intramolecular cyclization.

  • Monitor the formation of the cyclized product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry, filter, and concentrate the organic extracts. Purify the crude product by flash column chromatography.

Representative Data (Analogous Tandem Reactions):

EntryElectrophile (Epoxide)BaseSolventTemp (°C)Time (h)Yield (%) of Cyclized Product
1Styrene Oxiden-BuLiTHF-78 to RT1260-75
21,2-Epoxy-5-hexenen-BuLiTHF-78 to RT1855-70
3Glycidyl TosylateLDATHF-78 to RT2450-65

Conclusion

This compound is a valuable and versatile C1 building block for one-pot synthesis. The generation of its corresponding sulfur-stabilized carbanion opens up a wide array of synthetic possibilities, from simple formylation reactions to more complex tandem sequences for the rapid construction of heterocyclic frameworks. The protocols and data presented here provide a foundation for researchers to explore and adapt these strategies for their specific synthetic targets in drug discovery and materials science. The operational simplicity and efficiency of these one-pot methods make them an attractive alternative to traditional multi-step approaches.

Troubleshooting & Optimization

Navigating the Nuances of MOM SPh Ether Cleavage: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the methoxymethyl (MOM) protecting group is a familiar tool for shielding hydroxyl and thiol functionalities. However, the deprotection of MOM ethers, particularly in complex molecules like methoxymethyl phenylthio ethers (MOM SPh ethers), can present unique challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the intricacies of this chemical transformation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during the cleavage of MOM SPh ethers in a question-and-answer format.

Question 1: My MOM SPh ether cleavage is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

Answer:

Incomplete cleavage of MOM SPh ethers is a frequent issue. Several factors can contribute to a slow reaction, primarily related to the choice of acid catalyst, reaction temperature, and the nature of your substrate.

  • Sub-optimal Acid Strength: The deprotection of MOM ethers is an acid-catalyzed reaction.[1] If you are using a weak acid, it may not be sufficient to efficiently protonate the ether oxygen, which is the first step in the cleavage mechanism.[1]

  • Low Reaction Temperature: Like many organic reactions, the rate of MOM ether cleavage is temperature-dependent. Running the reaction at too low a temperature can significantly slow down the process.

  • Steric Hindrance: A sterically hindered environment around the MOM ether can impede the approach of the acid catalyst and nucleophiles, leading to a slower reaction.[2]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring can decrease the electron density on the sulfur and the ether oxygen, making protonation more difficult and thus slowing down the cleavage.

Solutions:

  • Increase Acid Strength: Consider switching to a stronger Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid such as trimethylsilyl iodide (TMSI).[3] Lewis acids can be particularly effective at activating the ether oxygen.

  • Elevate the Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Optimize the Solvent: The choice of solvent can influence the reaction rate. A solvent that can stabilize the intermediates of the cleavage reaction may be beneficial.

  • Prolong the Reaction Time: If the reaction is clean but slow, simply extending the reaction time might be sufficient to achieve complete conversion.

Here is a comparison of different acidic conditions for MOM ether deprotection that can be adapted for MOM SPh ethers:

Reagent(s)SolventTemperature (°C)TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)DCM2512 hHigh[3]
p-Toluenesulfonic acid (pTSA)Solvent-freeRoom Temperature30 min85-98[1]
Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridylAcetonitrileRoom Temperature15 min91[1]
Zirconium(IV) chloride (ZrCl₄)AcetonitrileRoom Temperature5-15 min92-98[1]
Zinc bromide (ZnBr₂)DichloromethaneRoom Temperature< 10 minHigh[1]
Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)DichloromethaneRoom Temperature1.5-2 h85-95[4]
Bismuth trichloride (BiCl₃)Acetonitrile/Water501-2 h80-95[5][6]

Question 2: I'm observing significant side product formation during the cleavage of my MOM SPh ether. What are the potential side reactions and how can I minimize them?

Answer:

The presence of the phenylthio (SPh) group introduces the possibility of side reactions that are not typically observed with MOM ethers of simple alcohols or phenols.

  • Thioether Oxidation: The sulfur atom in the thioether is susceptible to oxidation, especially under harsh acidic conditions or in the presence of oxidizing agents. This can lead to the formation of sulfoxides or sulfones.

  • C-S Bond Cleavage: Strong acids, particularly in combination with heat, can potentially lead to the cleavage of the carbon-sulfur bond.[7]

  • Aromatic Ring Modification: If the phenyl ring contains sensitive functional groups, the acidic conditions required for MOM deprotection might cause unwanted reactions on the aromatic ring.

Solutions:

  • Use Milder Deprotection Methods: To avoid side reactions, it is often best to start with milder deprotection conditions. Reagents like silica-supported sodium hydrogen sulfate or bismuth trichloride are known to be chemoselective and may leave the thioether moiety intact.[4][5]

  • Scrupulously Degas Solvents: To minimize oxidation, ensure that all solvents are thoroughly deoxygenated before use.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to suppress unwanted side reactions.

  • Careful Monitoring: Closely monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed, preventing further degradation of the product.

Question 3: My starting material is not soluble in the reaction solvent. What are my options?

Answer:

Poor solubility can significantly hinder the reaction. Here are some strategies to address this:

  • Solvent Screening: Experiment with a range of solvents to find one that provides adequate solubility for your substrate. Common solvents for MOM deprotection include dichloromethane (DCM), acetonitrile, and methanol.[1][8]

  • Co-solvent System: Using a mixture of solvents can sometimes improve solubility. For example, adding a small amount of a more polar solvent to a nonpolar solvent might be effective.

  • Sonication: Applying ultrasound (sonication) to the reaction mixture can sometimes help to dissolve recalcitrant starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cleavage of MOM ethers?

A1: The acid-catalyzed cleavage of a MOM ether typically proceeds through the following steps:

  • Protonation: The ether oxygen is protonated by the acid catalyst, making it a better leaving group.[1]

  • C-O Bond Cleavage: The C-O bond cleaves, leading to the formation of the desired thiol (or alcohol) and a resonance-stabilized methoxymethyl cation.[1] This step can occur via an Sₙ1 or Sₙ2 mechanism, depending on the substrate.[9][10][11][12][13]

  • Quenching: The methoxymethyl cation is then quenched by a nucleophile present in the reaction mixture (e.g., water) to form formaldehyde and methanol.[1]

Q2: Are there any non-acidic methods for MOM ether cleavage?

A2: While acidic conditions are most common, some methods that are nominally non-acidic have been developed. For instance, the use of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl is considered a mild and non-acidic method for the deprotection of aromatic MOM ethers.[14]

Q3: How does the thioether (SPh) group specifically influence the cleavage of the MOM ether?

A3: The thioether group can influence the reaction in several ways:

  • Lewis Basicity: The sulfur atom can act as a Lewis base and coordinate to Lewis acid catalysts. This could potentially direct the catalyst to the desired reaction site or, conversely, lead to catalyst deactivation.

  • Electronic Effects: The phenylthio group is generally considered to be weakly electron-withdrawing, which can slightly decrease the reactivity of the MOM ether towards cleavage compared to an analogous MOM ether of a simple alkane thiol.

  • Potential for Side Reactions: As mentioned in the troubleshooting guide, the thioether is susceptible to oxidation and C-S bond cleavage under certain conditions.

Q4: Can I selectively cleave a MOM ether in the presence of other acid-labile protecting groups?

A4: Achieving selectivity can be challenging but is sometimes possible by carefully choosing the deprotection conditions. The relative lability of different protecting groups depends on the specific substrate and the reaction conditions. Generally, MOM ethers are considered more robust than some other protecting groups like silyl ethers (e.g., TMS, TES).[14] By using milder acidic conditions or specific reagents, it may be possible to deprotect a more labile group while leaving the MOM ether intact, or vice versa.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3]

  • Preparation: Dissolve the MOM SPh ether (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically 15:1 v/v) at room temperature (25 °C).

  • Reaction: Stir the solution at 25 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and carefully quench the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

**Protocol 2: Deprotection using Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂) **[4]

  • Preparation: To a solution of the MOM SPh ether in dichloromethane (DCM), add silica-supported sodium hydrogen sulfate (the amount may need to be optimized, but a catalytic to stoichiometric amount is a good starting point).

  • Reaction: Stir the suspension at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, filter off the solid catalyst and wash it with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by flash column chromatography if necessary.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve MOM SPh Ether in Solvent Add_Reagent Add Deprotection Reagent (e.g., Acid) Start->Add_Reagent Stir Stir at Appropriate Temperature Add_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: General experimental workflow for the cleavage of MOM SPh ethers.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Solutions Start Problem with MOM SPh Ether Cleavage Incomplete Incomplete Reaction Start->Incomplete Side_Products Side Products Observed Start->Side_Products Increase_Acid Increase Acid Strength or Use Lewis Acid Incomplete->Increase_Acid Increase_Temp Increase Temperature Incomplete->Increase_Temp Change_Solvent Change Solvent Incomplete->Change_Solvent Increase_Time Increase Reaction Time Incomplete->Increase_Time Milder_Conditions Use Milder Conditions (e.g., NaHSO₄-SiO₂) Side_Products->Milder_Conditions Degas_Solvents Degas Solvents Side_Products->Degas_Solvents Lower_Temp Lower Temperature Side_Products->Lower_Temp Monitor_Closely Monitor Reaction Closely Side_Products->Monitor_Closely

Caption: A logical guide for troubleshooting common issues in MOM SPh ether cleavage.

References

common side reactions and byproducts in methoxymethyl phenyl sulfide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxymethyl phenyl sulfide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via two main routes:

  • Reaction of thiophenol with chloromethyl methyl ether: This is a common method where thiophenol is deprotonated with a base, and the resulting thiophenolate anion reacts with chloromethyl methyl ether in a nucleophilic substitution reaction.

  • Reaction of thiophenol with dimethoxymethane: This method involves the condensation of thiophenol with dimethoxymethane, often catalyzed by a Lewis acid like boron trifluoride etherate.

Q2: What are the primary applications of this compound in organic synthesis?

A2: this compound is a versatile reagent primarily used for:

  • Preparation of methoxymethyl phenyl sulfoxide: This is achieved through controlled oxidation of the sulfide.[1]

  • Protecting group chemistry: The methoxymethyl (MOM) group can be used as a protecting group for thiols.

  • Precursor to other sulfur-containing compounds: It serves as a starting material for various functional group transformations involving the sulfur atom.

Q3: What is the Pummerer rearrangement and how does it relate to this compound?

A3: The Pummerer rearrangement is a reaction of a sulfoxide (like methoxymethyl phenyl sulfoxide) with an activating agent, typically acetic anhydride, to form an α-acyloxy thioether.[2] This reaction is a key transformation of the oxidized form of this compound.

Q4: What is the Meisenheimer rearrangement in the context of this chemistry?

A4: The Meisenheimer rearrangement involves the thermal conversion of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate.[3] This is a[3][4]-rearrangement from the sulfur atom to the oxygen atom.

Troubleshooting Guides

Synthesis of this compound

Issue: Low yield of this compound and formation of a white solid byproduct.

Possible Cause Troubleshooting Step Byproduct(s)
Oxidation of thiophenol Use degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting thiophenol.Diphenyl disulfide
Incomplete reaction Ensure dropwise addition of the electrophile (chloromethyl methyl ether) to the thiophenolate solution at a controlled temperature to prevent side reactions. Monitor the reaction by TLC until the starting material is consumed.Unreacted thiophenol
Side reaction with chloromethyl methyl ether Use a slight excess of thiophenol to ensure the complete consumption of the electrophile. Chloromethyl methyl ether is highly reactive and can undergo side reactions if not consumed.Bis(chloromethyl) ether (highly carcinogenic impurity in the reagent)

Experimental Protocol: Synthesis from Thiophenol and Chloromethyl Methyl Ether

  • To a solution of thiophenol in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add an equimolar amount of a base (e.g., sodium hydride, potassium carbonate) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiophenolate.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of thiophenol.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Purification Tip: Diphenyl disulfide can be challenging to separate from this compound by distillation due to similar boiling points. Flash column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is often more effective.

Oxidation of this compound

Issue: Over-oxidation to the sulfone or incomplete reaction.

Possible Cause Troubleshooting Step Byproduct(s)
Strong oxidizing agent or harsh conditions Use a mild and selective oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in a controlled manner.Methoxymethyl phenyl sulfone
Incorrect stoichiometry of oxidant Carefully control the stoichiometry of the oxidizing agent. Using more than one equivalent will favor the formation of the sulfone.Methoxymethyl phenyl sulfone
Insufficient reaction time or low temperature Monitor the reaction progress by TLC. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary.Unreacted this compound

Table 1: Controlling Oxidation Product

Product Oxidizing Agent Equivalents Typical Conditions
Methoxymethyl phenyl sulfoxidemCPBA1.0-1.1CH₂Cl₂, 0 °C to rt
Methoxymethyl phenyl sulfonemCPBA or H₂O₂>2.0CH₂Cl₂ or AcOH, rt to reflux
Pummerer Rearrangement of Methoxymethyl Phenyl Sulfoxide

Issue: Low yield of the desired α-acetoxy thioether and formation of multiple byproducts.

Possible Cause Troubleshooting Step Byproduct(s)
Decomposition of the starting material or product The reaction should be performed under anhydrous conditions, as water can lead to hydrolysis of the anhydride and the product.Thiophenol, formaldehyde, acetic acid
Side reactions of the thionium ion intermediate The intermediate thionium ion is highly reactive and can be trapped by other nucleophiles present in the reaction mixture. Ensure the absence of unintended nucleophiles.Varies depending on the nucleophile
Use of excess anhydride Use a controlled amount of acetic anhydride (typically 1.5-2.0 equivalents). Excess anhydride can lead to the formation of byproducts.Acetylated byproducts

Experimental Protocol: Pummerer Rearrangement

  • Dissolve methoxymethyl phenyl sulfoxide in anhydrous acetic anhydride under an inert atmosphere.

  • Heat the reaction mixture at a controlled temperature (e.g., 100-130 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully remove the excess acetic anhydride under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Experimental_Workflow_Synthesis start Start reagents Combine Thiophenol and Base start->reagents electrophile Add Chloromethyl Methyl Ether reagents->electrophile reaction Reaction Monitoring (TLC) electrophile->reaction workup Aqueous Workup and Extraction reaction->workup troubleshoot Troubleshooting: - Low Yield - Byproduct Formation reaction->troubleshoot purification Purification (Distillation or Chromatography) workup->purification product Pure Methoxymethyl Phenyl Sulfide purification->product purification->troubleshoot

Meisenheimer Rearrangement of Methoxymethyl Phenyl Sulfoxide

Issue: Instability of the product and formation of disproportionation products.

Possible Cause Troubleshooting Step Byproduct(s)
Thermal instability of the product The product, methoxymethyl benzenesulfenate, is thermally unstable and should be handled at low temperatures.[3] Store the product at or below -5 °C.Phenyl benzenethiolsulfinate, bis(methoxymethyl) ether, phenyl disulfide, phenyl benzenethiolsulfonate[3]
Prolonged reaction time The rearrangement should be monitored closely, and the product isolated as soon as the starting material is consumed to avoid subsequent disproportionation.Disproportionation products as listed above.

Experimental Note: The Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate occurs at relatively low temperatures (e.g., 36 °C over 2 days).[3] However, the resulting sulfenate is unstable and will disproportionate over time, even at low temperatures.[3]

Hydrolysis and Decomposition

Issue: Unwanted cleavage of the methoxymethyl group.

Possible Cause Troubleshooting Step Byproduct(s)
Acidic conditions The methoxymethyl group is an acetal and is susceptible to cleavage under acidic conditions. Avoid exposure of this compound and its derivatives to strong acids if this group is to be retained.Thiophenol, formaldehyde, methanol
Presence of water Hydrolysis can be accelerated by the presence of water, especially under acidic or basic conditions. Use anhydrous solvents and reagents when the stability of the methoxymethyl group is critical.Thiophenol, formaldehyde, methanol

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular application. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Synthesis of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methoxymethyl phenyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Reaction of Thiophenol with Chloromethyl Methyl Ether: This method involves the S-alkylation of thiophenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base.[1]

  • Reaction of Thiophenol with Dimethoxymethane: This method utilizes dimethoxymethane as the methoxymethyl source and is catalyzed by a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂).[1]

Q2: What are the common causes of low yield in the synthesis of this compound?

A2: Low yields can often be attributed to several factors:

  • Moisture: Both reaction pathways are sensitive to moisture. Water can deactivate the base or the Lewis acid catalyst and lead to unwanted side reactions.

  • Reagent Quality: The purity of reagents, particularly chloromethyl methyl ether which can degrade, is crucial.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can negatively impact the yield.

  • Side Reactions: The formation of byproducts, such as diphenyl disulfide from the oxidation of thiophenol, can reduce the amount of starting material available for the desired reaction.

  • Product Oxidation: The sulfide product can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or during workup.[2]

Q3: How can I purify the crude this compound?

A3: The most common method for purifying this compound is vacuum distillation.[2][3] The typical boiling point is 113-114 °C at 18 mmHg.[1][2] Column chromatography on silica gel can also be employed for smaller-scale purifications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Base or Lewis Acid: The base (e.g., sodium hydroxide, triethylamine) or Lewis acid (BF₃·OEt₂) may be old or have been exposed to moisture.Use a fresh, unopened container of the base or Lewis acid. Ensure all reagents and solvents are anhydrous.
Poor Quality Chloromethyl Methyl Ether: Chloromethyl methyl ether is unstable and can decompose.Use freshly prepared or recently purchased chloromethyl methyl ether. Consider preparing it in situ if you suspect degradation of your stock.
Reaction Temperature is Too Low: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature and monitor the progress by TLC or GC. For the reaction with chloromethyl methyl ether, a gentle warming may be necessary. For the BF₃·OEt₂ catalyzed reaction, the temperature may need to be raised to drive the reaction to completion.
Formation of a White Precipitate (Disulfide) Oxidation of Thiophenol: Thiophenol can be easily oxidized to diphenyl disulfide, especially in the presence of air (oxygen) and a base.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed.
Product is Contaminated with a Higher Boiling Point Impurity Oxidation of the Product: The this compound product may have been partially oxidized to methoxymethyl phenyl sulfoxide or methoxymethyl phenyl sulfone.[2]Avoid excessive heating during workup and distillation. Use mild workup conditions. If necessary, the sulfoxide and sulfone can be removed by column chromatography.
Reaction is Sluggish or Stalls Insufficient Mixing: In heterogeneous reaction mixtures (e.g., with a solid base), inefficient stirring can limit the reaction rate.Use a mechanical stirrer to ensure vigorous and efficient mixing of the reaction components.
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction, affecting solubility and reaction rates.For the reaction with chloromethyl methyl ether, polar aprotic solvents like DMF or acetonitrile are often effective. For the BF₃·OEt₂ catalyzed reaction, dichloromethane or other chlorinated solvents are common. Consider a solvent screen to find the optimal conditions for your specific setup.

Experimental Protocols

Protocol 1: Synthesis via Chloromethyl Methyl Ether

This protocol details the synthesis of this compound by the S-alkylation of thiophenol with chloromethyl methyl ether.

Materials:

  • Thiophenol

  • Chloromethyl methyl ether (MOM-Cl)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add thiophenol and the anhydrous solvent.

  • Base Addition: Cool the solution in an ice bath (0 °C). Slowly add the base (e.g., an aqueous solution of NaOH or neat TEA). Stir the mixture for 15-30 minutes at 0 °C.

  • Addition of Chloromethyl Methyl Ether: Slowly add chloromethyl methyl ether to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: Synthesis via Dimethoxymethane and BF₃·OEt₂

This protocol describes the Lewis acid-catalyzed synthesis of this compound.

Materials:

  • Thiophenol

  • Dimethoxymethane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve thiophenol and dimethoxymethane in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride etherate to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with deionized water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the key reaction parameters and their typical impact on the yield of this compound.

Parameter Method 1 (MOM-Cl) Method 2 (BF₃·OEt₂) Impact on Yield
Base NaOH, TEA, K₂CO₃N/AStronger, non-nucleophilic bases generally favor higher yields by efficiently deprotonating the thiophenol.
Solvent DMF, THF, DCMDCM, DioxaneAprotic solvents are preferred. The choice of solvent can affect the solubility of reagents and the reaction rate.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Higher temperatures can increase the rate of reaction but may also promote side reactions and decomposition.
Catalyst N/ABF₃·OEt₂The catalytic amount of BF₃·OEt₂ is crucial; an excess can lead to undesired byproducts.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_method1 Method 1: Using Chloromethyl Methyl Ether cluster_method2 Method 2: Using Dimethoxymethane Thiophenol1 Thiophenol Reaction1 S-Alkylation Thiophenol1->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 MOMCl Chloromethyl Methyl Ether MOMCl->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Product1 Methoxymethyl Phenyl Sulfide Purification1->Product1 Thiophenol2 Thiophenol Reaction2 Lewis Acid Catalyzed Condensation Thiophenol2->Reaction2 DMM Dimethoxymethane DMM->Reaction2 BF3 BF3.OEt2 (Catalyst) BF3->Reaction2 Workup2 Quench & Aqueous Workup Reaction2->Workup2 Purification2 Vacuum Distillation Workup2->Purification2 Product2 Methoxymethyl Phenyl Sulfide Purification2->Product2

Caption: General experimental workflows for the two primary synthetic routes to this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Yield of This compound CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Stirring) Start->CheckConditions CheckAtmosphere Inert Atmosphere Used? Start->CheckAtmosphere AnalyzeByproducts Analyze Crude Product for Byproducts (TLC/GC-MS) Start->AnalyzeByproducts ReagentIssue Use fresh, anhydrous reagents and solvents. CheckReagents->ReagentIssue ConditionIssue Optimize temperature, time, and stirring. CheckConditions->ConditionIssue AtmosphereIssue Repeat under N2 or Ar to prevent oxidation. CheckAtmosphere->AtmosphereIssue ByproductIssue Identify and address source of byproducts. AnalyzeByproducts->ByproductIssue

Caption: A logical decision-making workflow for troubleshooting low yields in the synthesis.

References

stability of methoxymethyl phenyl sulfide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methoxymethyl phenyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a thioether containing a methoxymethyl (MOM) protecting group on the sulfur atom. Its stability is largely dictated by the reactivity of the thioether linkage and the acid-labile nature of the MOM group. It is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions and can be oxidized at the sulfur atom.

Q2: Under what acidic conditions is this compound unstable?

Q3: Is this compound stable to basic conditions?

Yes, this compound is generally stable under a wide range of basic conditions. The MOM protecting group is known to be robust in the presence of common bases such as alkali metal hydroxides, carbonates, and amines.

Q4: What happens when this compound is exposed to oxidizing agents?

The sulfur atom in this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to the corresponding methoxymethyl phenyl sulfoxide or further to methoxymethyl phenyl sulfone.[1][2]

Q5: How does this compound behave under reductive conditions?

The methoxymethyl group is generally stable to common hydride reducing agents. Therefore, this compound is expected to be stable under typical reductive conditions using reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]

Q6: What is the thermal stability of this compound?

Q7: Is this compound sensitive to light?

Aryl sulfides can undergo photodegradation. Studies on the photocatalytic degradation of the closely related methyl phenyl sulfide suggest that this compound may also be susceptible to degradation under UV irradiation, especially in the presence of a photocatalyst like TiO₂.

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the Methoxymethyl Group

Symptoms:

  • Appearance of thiophenol or disulfide byproducts in your reaction mixture.

  • Low yield of the desired product containing the this compound moiety.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Acidic Contaminants Traces of acid in reagents or solvents can catalyze the cleavage of the MOM group. Ensure all solvents and reagents are anhydrous and free of acidic impurities. Glassware should be thoroughly dried.
Lewis Acid Catalysts Strong Lewis acids used in your reaction (e.g., TiCl₄, AlCl₃) can promote the cleavage of the MOM group.[4] Consider using a milder Lewis acid, running the reaction at a lower temperature, or using an alternative synthetic route that avoids strong Lewis acids.
Acidic Workup Aqueous acidic workup conditions will cleave the MOM group. Use a neutral or basic workup (e.g., washing with saturated sodium bicarbonate solution) if the MOM group needs to be retained.
Silica Gel Chromatography Standard silica gel can be slightly acidic and may cause partial or complete cleavage of the MOM group during purification. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine) before use, or use neutral alumina for chromatography.
Issue 2: Unwanted Oxidation of the Sulfide

Symptoms:

  • Formation of sulfoxide or sulfone byproducts.

  • Complex mixture of products observed by TLC or NMR.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Air Oxidation Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to slow oxidation of the sulfide. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
Presence of Oxidizing Agents Ensure that none of the reagents used in your reaction mixture are acting as an oxidizing agent for the sulfide.
Peroxides in Solvents Ethereal solvents like THF or diethyl ether can form explosive peroxides upon storage, which can oxidize the sulfide. Use freshly distilled solvents or test for the presence of peroxides before use.

Data Presentation

Table 1: Summary of Stability of this compound
ConditionReagent/EnvironmentStabilityProducts of Decomposition/Reaction
Acidic Dilute Aqueous Acid (pH < 4)UnstableThiophenol, Formaldehyde, Methanol
Strong Aqueous Acid (pH 1-2)Very UnstableThiophenol, Formaldehyde, Methanol
Lewis Acids (e.g., TiCl₄, AlCl₃)Unstable[4]Thiophenol, Formaldehyde, Methanol
Basic Aqueous Base (e.g., NaOH, K₂CO₃)StableNo reaction
Amine Bases (e.g., Triethylamine)StableNo reaction
Oxidative Potassium Permanganate (KMnO₄)UnstableMethoxymethyl Phenyl Sulfone[5]
Hydrogen Peroxide (H₂O₂)UnstableMethoxymethyl Phenyl Sulfoxide, Methoxymethyl Phenyl Sulfone[1][2]
Reductive Sodium Borohydride (NaBH₄)Stable[3]No reaction
Lithium Aluminum Hydride (LiAlH₄)Stable[3]No reaction
Thermal Elevated TemperaturesModerately StableDecomposition products (e.g., thiophenol, methane) at high temperatures.
Photochemical UV light (especially with photocatalyst)Potentially UnstableDegradation products.

Experimental Protocols

Protocol 1: Procedure for Testing Acidic Stability
  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 5, 6).

  • Reaction Setup: In separate vials, dissolve a known concentration of this compound (e.g., 1 mg/mL) in each buffer solution.

  • Incubation: Maintain the vials at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Quench the reaction by neutralizing the aliquot with a base (e.g., sodium bicarbonate). Extract the organic components with a suitable solvent (e.g., dichloromethane). Analyze the extract by a quantitative method such as GC-MS or HPLC to determine the concentration of the remaining this compound and the formation of any degradation products like thiophenol.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the rate of degradation.

Protocol 2: Selective Oxidation to Methoxymethyl Phenyl Sulfoxide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (5 mL).[1]

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add one equivalent of 30% hydrogen peroxide (1 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methoxymethyl phenyl sulfoxide.

Protocol 3: Oxidation to Methoxymethyl Phenyl Sulfone
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (5 mL).

  • Addition of Oxidant: Slowly add an excess of 30% hydrogen peroxide (e.g., 3 equivalents, 3 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50 °C to accelerate the reaction. Monitor the progress by TLC until the intermediate sulfoxide is fully converted to the sulfone.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 2 to isolate methoxymethyl phenyl sulfone.

Visualizations

Acid_Cleavage_Pathway MOM_SPh This compound Protonated_MOM_SPh Protonated Intermediate MOM_SPh->Protonated_MOM_SPh + H+ Thiophenol Thiophenol Protonated_MOM_SPh->Thiophenol - [CH2OCH3]+ Carbocation Methoxymethyl Cation Protonated_MOM_SPh->Carbocation Cleavage Formaldehyde Formaldehyde Carbocation->Formaldehyde + H2O - H+ Methanol Methanol Formaldehyde->Methanol (in excess H2O/MeOH)

Caption: Proposed pathway for the acid-catalyzed cleavage of this compound.

Oxidation_Pathway Sulfide This compound Sulfoxide Methoxymethyl Phenyl Sulfoxide Sulfide->Sulfoxide [O] Sulfone Methoxymethyl Phenyl Sulfone Sulfoxide->Sulfone [O] Troubleshooting_Workflow cluster_cleavage Cleavage Troubleshooting cluster_oxidation Oxidation Troubleshooting Start Unexpected Reaction Outcome Check_Cleavage Is MOM group cleaved? Start->Check_Cleavage Check_Oxidation Is sulfide oxidized? Start->Check_Oxidation Check_Other Other issues? Start->Check_Other Cleavage_Yes Yes Check_Cleavage->Cleavage_Yes Yes Cleavage_No No Check_Cleavage->Cleavage_No No Oxidation_Yes Yes Check_Oxidation->Oxidation_Yes Yes Oxidation_No No Check_Oxidation->Oxidation_No No Acid_Source Identify source of acid (reagents, workup, silica) Cleavage_Yes->Acid_Source Oxidant_Source Identify source of oxidant (air, peroxides) Oxidation_Yes->Oxidant_Source Modify_Conditions Modify conditions (lower temp, neutral workup) Acid_Source->Modify_Conditions Inert_Atmosphere Use inert atmosphere and fresh solvents Oxidant_Source->Inert_Atmosphere

References

Technical Support Center: Selective Oxidation of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the over-oxidation of methoxymethyl phenyl sulfide to its corresponding sulfone during the synthesis of methoxymethyl phenyl sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oxidation of this compound?

A1: The primary challenge is controlling the reaction to selectively produce the desired sulfoxide without over-oxidation to the thermodynamically more stable sulfone. The sulfur atom in the sulfide is susceptible to a two-step oxidation, first to the sulfoxide and then to the sulfone.

Q2: Which oxidizing agents are recommended for the selective synthesis of methoxymethyl phenyl sulfoxide?

A2: For selective oxidation, milder oxidizing agents are preferred. Commonly used and effective reagents include hydrogen peroxide (often with a catalyst), and sodium periodate.[1][2] Stronger oxidants like potassium permanganate tend to lead to the formation of the sulfone.

Q3: Is the methoxymethyl (MOM) ether group stable under the conditions used for sulfide oxidation?

A3: Yes, the methoxymethyl (MOM) ether group is generally stable under a wide range of oxidative conditions and is not expected to react with common oxidizing agents used for sulfide to sulfoxide conversion.[3][4][5]

Q4: How can I monitor the progress of the reaction to avoid over-oxidation?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). By comparing the reaction mixture to standards of the starting sulfide, the desired sulfoxide, and the potential sulfone byproduct, you can determine the optimal time to quench the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of sulfone byproduct. - Excessive amount of oxidizing agent: Using more than one equivalent of the oxidant can lead to over-oxidation. - Prolonged reaction time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can result in the formation of the sulfone. - High reaction temperature: Higher temperatures can increase the rate of the second oxidation step from sulfoxide to sulfone.- Carefully control stoichiometry: Use approximately 1.0 to 1.1 equivalents of the oxidizing agent. - Monitor the reaction closely by TLC: Quench the reaction as soon as the starting material is consumed and before significant sulfone formation is observed. - Maintain a low reaction temperature: Perform the reaction at room temperature or below (e.g., 0 °C) to enhance selectivity.
Incomplete conversion of the starting sulfide. - Insufficient oxidizing agent: Less than one equivalent of the oxidant may not be enough to fully convert the sulfide. - Low reaction temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. - Poor quality of reagents: Decomposed or low-purity oxidizing agents will have reduced reactivity.- Use a slight excess of the oxidant: A small excess (e.g., 1.05 equivalents) can help drive the reaction to completion. - Allow for a longer reaction time: If the reaction is proceeding cleanly but slowly at a low temperature, simply extend the reaction time and continue to monitor by TLC. - Use fresh, high-quality reagents: Ensure that your oxidizing agent is from a reliable source and has been stored correctly.
Difficulty in isolating the pure sulfoxide. - Co-elution with the starting material or sulfone during chromatography: The polarity of the sulfide, sulfoxide, and sulfone can be similar, making chromatographic separation challenging.- Optimize your chromatography conditions: Experiment with different solvent systems for your column chromatography to improve the separation between the three components. A gradient elution may be beneficial. - Consider recrystallization: If the sulfoxide is a solid, recrystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Selective Oxidation using Hydrogen Peroxide in Acetic Acid[6]

This metal-free method offers a green and efficient route to the sulfoxide.

Reagents and Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (4 M aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (1.1 equivalents) to the solution while stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude methoxymethyl phenyl sulfoxide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Selective Oxidation using Sodium Periodate

This method is known for its high selectivity in oxidizing sulfides to sulfoxides without significant sulfone formation.[2]

Reagents and Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Sintered glass funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • In a separate container, dissolve sodium periodate (1.05 equivalents) in water.

  • Add the sodium periodate solution to the sulfide solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the sodium iodate precipitate.

  • Wash the precipitate with dichloromethane.

  • Combine the filtrate and the washings, and remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfoxide.

  • Purify by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfoxide Conversion

Oxidizing Agent Typical Catalyst Typical Solvent(s) Selectivity for Sulfoxide Key Advantages
Hydrogen PeroxideNone or Lewis acids (e.g., Sc(OTf)₃)[6]Acetic Acid, Ethanol[7][8]Good to Excellent"Green" oxidant, readily available, cost-effective.
Sodium PeriodateNoneMethanol/WaterExcellentHigh selectivity, mild reaction conditions.[1][2]
m-CPBANoneDichloromethaneGoodEffective for many substrates, but can lead to over-oxidation if not controlled.
Potassium PermanganateNoneVariousPoorGenerally a strong oxidant that leads to the sulfone.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Product start This compound reaction Controlled Oxidation (Room Temperature) start->reaction oxidant Oxidizing Agent (e.g., H₂O₂ or NaIO₄) oxidant->reaction tlc TLC Analysis reaction->tlc Monitor Progress quench Quenching tlc->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Methoxymethyl Phenyl Sulfoxide purification->product

Caption: Experimental workflow for the selective oxidation of this compound.

logical_relationship sulfide This compound sulfoxide Methoxymethyl Phenyl Sulfoxide (Desired Product) sulfide->sulfoxide Selective Oxidation sulfone Methoxymethyl Phenyl Sulfone (Over-oxidation Product) sulfoxide->sulfone Over-oxidation control Key Control Parameters stoichiometry Stoichiometry (~1 eq. Oxidant) control->stoichiometry temperature Temperature (Low to Ambient) control->temperature time Reaction Time (TLC Monitoring) control->time stoichiometry->sulfoxide Favors temperature->sulfoxide Favors time->sulfoxide Favors

Caption: Key parameters for preventing the over-oxidation of this compound.

References

Technical Support Center: Deprotection of Sterically Hindered MOM SPh Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of sterically hindered methoxymethyl (MOM) phenyl thioethers (SPh ethers). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the deprotection of sterically hindered MOM SPh ethers.

Issue 1: Incomplete or Slow Deprotection

  • Symptom: TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • Possible Causes:

    • Steric Hindrance: The bulky groups near the MOM SPh ether are impeding reagent access to the ether oxygen.

    • Insufficient Reagent Activity: The chosen acidic or Lewis acidic reagent is not strong enough to effect cleavage under the applied conditions.

    • Low Reaction Temperature: The temperature is too low to overcome the activation energy for the deprotection of the hindered substrate.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: Gradually increase the equivalents of the acid or Lewis acid. Monitor the reaction closely for potential side product formation.

    • Switch to a Stronger Reagent: If a mild acid like p-toluenesulfonic acid (pTSA) is ineffective, consider using a stronger Brønsted acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] For Lewis acid-mediated deprotection, a stronger Lewis acid may be required.

    • Elevate Reaction Temperature: Gently heat the reaction mixture. For instance, reactions that are sluggish at room temperature may proceed more efficiently at 40-50 °C.[3]

    • Consider Alternative Methods: Explore reagents known to be effective for hindered systems. For example, a combination of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl has been shown to be effective for hindered aromatic MOM ethers and may be applicable to their thioether analogues.[4]

Issue 2: Low Yield of the Deprotected Thiophenol

  • Symptom: The desired thiophenol is obtained in a low yield, with the formation of side products observed by TLC or NMR.

  • Possible Causes:

    • Substrate Decomposition: The harsh acidic conditions may be causing the degradation of the starting material or the product.

    • Side Reactions: The reactive thiophenol product may be undergoing side reactions (e.g., oxidation to disulfides) under the reaction or workup conditions.

    • Competing Reactions: In the presence of other acid-labile functional groups, their cleavage may be competing with the desired MOM deprotection.

  • Troubleshooting Steps:

    • Use Milder Conditions: Employ milder deprotection methods. Bismuth triflate in aqueous THF has been reported as a mild and efficient reagent for MOM deprotection.[5] A solvent-free approach using pTSA can also be considered a mild alternative.[6]

    • Optimize Reaction Time and Temperature: Carefully monitor the reaction to identify the point of maximum product formation before significant degradation occurs. Lowering the temperature may help to suppress side reactions.[3]

    • Degas Solvents and Use Inert Atmosphere: To prevent oxidation of the thiophenol product, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • Chemoselective Deprotection: If other acid-sensitive groups are present, a highly selective method is necessary. The ZnBr₂–n-PrSH system has been noted for its high selectivity in deprotecting MOM ethers in the presence of other labile groups.[3]

Issue 3: Unintended Deprotection During Other Reaction Steps

  • Symptom: The MOM group is cleaved during a reaction step where it is intended to be stable (e.g., reactions involving Lewis acids or certain reducing agents).

  • Possible Causes:

    • Lewis Acidic Reagents: Many Lewis acids used in other transformations (e.g., TiCl₄ in aldol reactions) can also catalyze the cleavage of MOM ethers.[7]

    • Hydride Reagents with Lewis Acidity: Reagents like diisobutylaluminum hydride (DIBAL-H) possess Lewis acidic character and can cleave MOM ethers.[7]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can often disfavor the deprotection pathway.[3]

    • Use a Milder Lewis Acid: If a Lewis acid is required, consider screening milder alternatives such as BF₃·OEt₂ or ZnCl₂.[7]

    • Change the Protecting Group Strategy: If unintended deprotection remains a persistent issue, replacing the MOM group with a protecting group that is more stable to the specific reaction conditions (e.g., a silyl ether for Lewis acid-mediated reactions) may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of my sterically hindered MOM SPh ether so challenging?

A1: Steric hindrance around the MOM ether functionality can significantly slow down the rate of deprotection by physically blocking the approach of the deprotecting reagent to the ether oxygen atoms. This necessitates harsher reaction conditions (higher temperatures, stronger acids, or longer reaction times), which can lead to lower yields and the formation of side products.

Q2: What are the standard conditions for MOM deprotection, and why might they not work for my substrate?

A2: Standard MOM deprotection often involves acidic hydrolysis using reagents like HCl or TFA in a protic solvent like methanol.[1][8] These conditions may fail for sterically hindered substrates because the activation energy for the reaction is too high under standard conditions. The bulky substituents hinder the necessary protonation of the ether oxygen and subsequent cleavage.

Q3: Are there any milder alternatives to strong acids for deprotecting hindered MOM SPh ethers?

A3: Yes, several milder methods can be attempted. Lewis acids like bismuth triflate (Bi(OTf)₃) or zinc triflate (Zn(OTf)₂) have been shown to be effective under relatively mild conditions.[5][9] Another approach is the use of trimethylsilyl bromide (TMSBr) or TMSOTf, often in the presence of a mild base or scavenger.[7] A solvent-free method using p-toluenesulfonic acid (pTSA) at room temperature has also been reported as a mild and efficient option.[10]

Q4: My substrate contains other acid-sensitive functional groups. How can I selectively deprotect the MOM SPh ether?

A4: Achieving chemoselectivity is a common challenge. The choice of reagent and conditions is crucial. Some methods offer high selectivity:

  • Bismuth triflate (Bi(OTf)₃) has been shown to be highly selective for MOM ethers in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[5]

  • A mixture of zinc bromide (ZnBr₂) and propanethiol (n-PrSH) allows for highly selective deprotection of MOM ethers in the presence of other labile groups like TBDPS or acetate.[3]

  • TMSOTf and 2,2'-bipyridyl can be a very mild and non-acidic method, which may preserve other acid-labile groups.[4]

Q5: I am observing the formation of a disulfide byproduct. How can I prevent this?

A5: The formation of a disulfide is due to the oxidation of the thiophenol product. To minimize this, it is crucial to work under anaerobic conditions. This can be achieved by:

  • Using degassed solvents.

  • Purging the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.

  • Maintaining an inert atmosphere throughout the reaction and workup.

Quantitative Data Summary

The following tables summarize quantitative data for various MOM deprotection methods. Note that these data were primarily obtained for MOM-protected alcohols and phenols, and optimization may be required for sterically hindered MOM SPh ethers.

Table 1: Brønsted Acid-Catalyzed Deprotection of MOM Ethers

Substrate TypeReagent(s)SolventTemperature (°C)TimeYield (%)Reference
Aliphatic MOM Etherp-Toluenesulfonic acid (pTSA)Solvent-freeRoom Temp.30 min85-98[6]
Various MOM EthersDichloromethane/TFA (15:1)DCM/TFA2512 hHigh[11]
Various MOM EthersConcentrated HClMethanolRefluxVariesGood[2][8]

Table 2: Lewis Acid-Catalyzed Deprotection of MOM Ethers

Substrate TypeReagent(s)SolventTemperature (°C)TimeYield (%)Reference
Aromatic MOM EtherTMSOTf, 2,2'-bipyridylCH₃CNRoom Temp.15 min91[11]
Aromatic MOM Ether with EWGTMSOTf, 2,2'-bipyridylCH₃CN504 hHigh[11]
Various MOM EthersBismuth triflate (Bi(OTf)₃)THF/H₂ORoom Temp.30-40 minGood[5]
Various MOM EthersZinc(II) triflate (Zn(OTf)₂)IsopropanolRefluxVariesHigh[12]
Various MOM EthersZirconium(IV) chloride (ZrCl₄)IsopropanolRefluxVariesGood[13]
Various MOM EthersZinc bromide (ZnBr₂), n-PrSHCH₂Cl₂0 to Room Temp.5-8 min86-91[3]

Experimental Protocols

Protocol 1: Deprotection using TMSOTf and 2,2'-Bipyridyl[14]

  • Dissolve the MOM SPh ether (0.5 mmol) and 2,2′-bipyridyl (1.5 mmol) in acetonitrile (CH₃CN, 5.0 mL) at 0 °C under a nitrogen atmosphere.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mmol) dropwise to the solution.

  • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed. For very hindered substrates, heating to 50 °C may be necessary.

  • Upon completion, add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the thiophenol (as monitored by TLC).

  • Perform a standard aqueous workup, followed by extraction with an organic solvent, drying, and concentration.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (Solvent-Free)[6]

  • In a mortar, combine the MOM SPh ether and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Triturate the mixture with a pestle for 5 minutes.

  • Let the mixture stand at room temperature for 30 minutes, monitoring the reaction by TLC.

  • Upon completion, add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the product should precipitate.

  • Filter the precipitate and wash with cold water. Alternatively, extract the product with an organic solvent.

  • Dry the product or the organic extracts to obtain the deprotected thiophenol.

Protocol 3: Deprotection using Hydrochloric Acid[3]

  • Dissolve the MOM SPh ether (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Sterically Hindered MOM SPh Ether in Solvent add_reagent Add Deprotection Reagent (e.g., Acid, Lewis Acid) start->add_reagent 1 monitor Monitor by TLC add_reagent->monitor 2 monitor->add_reagent Incomplete? Adjust Conditions quench Quench Reaction monitor->quench 3 extract Aqueous Workup & Extraction quench->extract 4 purify Column Chromatography extract->purify 5 product Isolated Thiophenol purify->product 6

Caption: General experimental workflow for the deprotection of MOM SPh ethers.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_low_yield Low Yield start Deprotection Issue? incomplete Incomplete/Slow Reaction start->incomplete Yes low_yield Low Yield / Side Products start->low_yield Yes increase_reagent Increase Reagent Stoichiometry incomplete->increase_reagent stronger_reagent Use Stronger Reagent incomplete->stronger_reagent increase_temp Increase Temperature incomplete->increase_temp end Successful Deprotection increase_reagent->end stronger_reagent->end increase_temp->end milder_cond Use Milder Conditions low_yield->milder_cond optimize_time_temp Optimize Time/Temp low_yield->optimize_time_temp inert_atm Use Inert Atmosphere low_yield->inert_atm milder_cond->end optimize_time_temp->end inert_atm->end

Caption: Troubleshooting logic for common deprotection issues.

References

Technical Support Center: Scaling Up Reactions Involving Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up reactions involving methoxymethyl phenyl sulfide. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involving this compound that are subject to scale-up challenges?

A1: The two most common reactions involving this compound that present scale-up challenges are:

  • Oxidation: The selective oxidation of the sulfide to methoxymethyl phenyl sulfoxide is a critical transformation, often a precursor to further functionalization. Over-oxidation to the corresponding sulfone is a primary concern.

  • Pummerer Rearrangement: This reaction transforms the methoxymethyl phenyl sulfoxide into an α-acyloxy thioether, which is a versatile intermediate. Controlling side reactions and ensuring complete conversion are key challenges at scale.

Q2: What are the major safety concerns when scaling up the oxidation of this compound?

A2: The oxidation of sulfides is often highly exothermic, posing a significant risk of thermal runaway if not properly managed.[1] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] This can lead to a rapid increase in temperature and pressure, potentially causing a loss of containment. It is crucial to have robust cooling systems and to carefully monitor the internal reaction temperature.

Q3: How can I control the exotherm during the scaled-up oxidation of this compound?

A3: Several strategies can be employed to manage the exothermic nature of the oxidation reaction at scale:

  • Controlled Reagent Addition: Instead of adding the oxidizing agent all at once, a semi-batch process with slow, controlled addition allows for better temperature management.

  • Efficient Cooling: Utilize a reactor with a high-efficiency cooling jacket and consider using a lower temperature coolant.

  • Solvent Selection: Choose a solvent with a good heat capacity and a boiling point that can help to dissipate heat through reflux.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, though this may impact reaction kinetics and downstream processing.

Q4: How can I improve the selectivity of the oxidation to the sulfoxide and avoid the formation of the sulfone at a larger scale?

A4: Achieving high selectivity for the sulfoxide is a common challenge. Here are some approaches:

  • Choice of Oxidant: Hydrogen peroxide is often used as a "green" oxidant.[2] Using it in combination with a catalyst can improve selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed for full conversion, but a large excess will promote over-oxidation to the sulfone.

  • Temperature Control: Lower reaction temperatures generally favor the formation of the sulfoxide.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and stop it once the desired conversion to the sulfoxide is achieved.

Q5: What are common byproducts in the Pummerer rearrangement of methoxymethyl phenyl sulfoxide, and how do they change with scale?

A5: The Pummerer rearrangement can be accompanied by several side reactions.[3] Common byproducts include those arising from intermolecular reactions, fragmentation, and thermal decomposition, especially if the reaction temperature is not well-controlled. At a larger scale, inefficient mixing can lead to localized high concentrations of reagents and intermediates, potentially increasing the formation of these byproducts.

Troubleshooting Guides

Issue 1: Decreased Yield in Scaled-Up Sulfide Oxidation
Possible Cause Troubleshooting Steps
Poor Temperature Control - Review heat transfer calculations for the larger reactor. - Ensure the cooling system is functioning optimally. - Consider a slower addition rate of the oxidant.
Inefficient Mixing - Evaluate the agitator design and speed for the larger vessel. - Ensure the reagents are being dispersed effectively to avoid localized "hot spots" or areas of low concentration.
Incomplete Reaction - Monitor the reaction with in-process controls to confirm the reaction has reached completion. - Consider a modest increase in the oxidant stoichiometry if starting material remains.
Product Degradation - If the reaction is run at a higher temperature to accelerate the rate, the product may be degrading. - Analyze for degradation products and consider running the reaction at a lower temperature for a longer time.
Issue 2: Over-oxidation to Sulfone in Scaled-Up Reactions
Possible Cause Troubleshooting Steps
Excess Oxidizing Agent - Re-verify the stoichiometry of the oxidizing agent. - Ensure the dosing equipment is accurately calibrated.
High Reaction Temperature - Lower the reaction temperature. Even a small increase in temperature can significantly increase the rate of the second oxidation.
Localized High Concentrations - Improve mixing to ensure the oxidizing agent is rapidly dispersed. - Consider diluting the oxidizing agent before addition.
Issue 3: Inconsistent Results in Scaled-Up Pummerer Rearrangement
Possible Cause Troubleshooting Steps
Moisture Contamination - Ensure all reagents and solvents are anhydrous. Water can react with the activating agent (e.g., acetic anhydride) and intermediates.
Inefficient Removal of Acetic Acid - The acetic acid byproduct can sometimes interfere with the reaction or work-up. - Consider using a scavenger or a modified work-up procedure to remove it effectively.
Thermal Instability - The thionium ion intermediate can be unstable at higher temperatures. - Maintain strict temperature control throughout the reaction.

Experimental Protocols

Protocol 1: Scaled-Up Selective Oxidation of this compound to Sulfoxide

Objective: To perform a safe and selective oxidation of this compound to methoxymethyl phenyl sulfoxide on a multi-liter scale. This protocol is adapted from a general procedure for the oxidation of sulfides using hydrogen peroxide.[2]

Materials:

  • This compound

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Charge the jacketed reactor with this compound and glacial acetic acid.

  • Cool the mixture to 10-15 °C with constant stirring.

  • Slowly add the 30% hydrogen peroxide solution via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction to stir at 15-20 °C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 10 °C.

  • Slowly add a saturated aqueous solution of sodium sulfite to quench the excess hydrogen peroxide. A slight exotherm may be observed.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methoxymethyl phenyl sulfoxide.

  • The crude product can be purified by vacuum distillation or crystallization.

Protocol 2: Scaled-Up Pummerer Rearrangement of Methoxymethyl Phenyl Sulfoxide

Objective: To perform the Pummerer rearrangement of methoxymethyl phenyl sulfoxide on a larger scale. This protocol is based on the general principles of the Pummerer rearrangement.[3]

Materials:

  • Methoxymethyl phenyl sulfoxide

  • Acetic anhydride

  • Sodium acetate (catalyst)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (for work-up)

  • Brine

  • Anhydrous magnesium sulfate (for drying)

  • Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser

Procedure:

  • Charge the reactor with methoxymethyl phenyl sulfoxide, toluene, and a catalytic amount of sodium acetate.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add acetic anhydride to the refluxing mixture over 1-2 hours.

  • Continue to heat at reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Be aware of gas evolution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude α-acetoxy thioether can be purified by column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Oxidation Reaction Parameters at Different Scales

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Reactor Volume 250 mL20 L
Solvent Volume 100 mL10 L
Oxidant Addition Time 15 min2-3 hours
Max. Internal Temp. 25 °C20 °C
Reaction Time 2 hours4-6 hours
Typical Yield 95%88%
Purity (Sulfoxide) >98%~95% (before purification)
Sulfone Impurity <1%2-4%

Note: The data presented are representative and may vary depending on the specific equipment and conditions used. A decrease in yield and an increase in impurities are common when scaling up and often require process optimization.

Visualizations

Diagram 1: General Workflow for Sulfide Oxidation Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Sulfide and Solvent B Cool to Target Temperature A->B C Slow Addition of Oxidant B->C D Monitor Temperature and Conversion C->D E Quench Excess Oxidant D->E F Aqueous Wash and Extraction E->F G Drying and Solvent Removal F->G H Distillation or Crystallization G->H

Caption: A typical workflow for the scaled-up oxidation of a sulfide to a sulfoxide.

Diagram 2: Troubleshooting Logic for Low Yield in Sulfide Oxidation

G Start Low Yield Observed Check_Conversion In-Process Control Shows Incomplete Conversion? Start->Check_Conversion Check_Impurity Significant Impurity Profile Observed? Check_Conversion->Check_Impurity No Check_Stoichiometry Increase Oxidant Stoichiometry Check_Conversion->Check_Stoichiometry Yes Analyze_Impurity Identify Impurities (e.g., Sulfone, Degradants) Check_Impurity->Analyze_Impurity Yes Increase_Time Increase Reaction Time or Temperature Slightly Check_Stoichiometry->Increase_Time Optimize_Temp Lower Reaction Temperature to Reduce Degradation Analyze_Impurity->Optimize_Temp Optimize_Mixing Improve Agitation to Reduce Side Reactions Analyze_Impurity->Optimize_Mixing

Caption: A decision tree for troubleshooting low yield in a scaled-up sulfide oxidation.

References

Validation & Comparative

comparative study of methoxymethyl phenyl sulfide and other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone for achieving high yields and selectivity. The ability to temporarily mask a reactive functional group, perform a desired transformation elsewhere in the molecule, and then cleanly remove the protecting group is paramount to the successful synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.

This guide provides a comparative analysis of commonly employed protecting groups for alcohols, amines, and thiols, with a special focus on the methoxymethyl (MOM) ether and its thio-analogue, methoxymethyl phenyl sulfide (MOM-SPh). The performance of these and other protecting groups is evaluated based on experimental data for protection and deprotection reactions, including yields and reaction conditions.

Protecting Groups for Alcohols: A Comparative Analysis

The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic molecules, necessitating its protection in a vast array of synthetic transformations. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its ease of introduction and its stability to a broad range of non-acidic reagents.

Performance Comparison of Common Alcohol Protecting Groups

The following table summarizes the performance of the MOM group in comparison to other frequently used alcohol protecting groups. The data highlights typical reaction conditions and yields for the protection and deprotection of primary alcohols.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH2Cl2, 0 °C to rt, 16 h>90HCl (cat.), MeOH, reflux or TFA, CH2Cl2, rt, 12 h>90
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole, DMF, rt, 2-4 h>95TBAF, THF, rt, 1-2 h or HF-Pyridine, THF>95
Benzyl (Bn) BnBr, NaH, THF, 0 °C to rt, 4.5 h~98H2, Pd/C, EtOH or EtOAc, rt, 0.5-30 h>95
Acetyl (Ac) Ac2O, Pyridine, CH2Cl2, rt, 2 h>98K2CO3, MeOH, H2O or LiAlH4, Et2O>90
Pivaloyl (Piv) Piv-Cl, Pyridine, CH2Cl2, rt, 12 h>95LiAlH4, THF, 0 °C to rt, 1.5 h>90
Experimental Protocols for Alcohol Protection and Deprotection
  • Materials: Primary alcohol (1.0 equiv), N,N-Diisopropylethylamine (DIPEA) (4.0 equiv), Methoxymethyl chloride (MOM-Cl) (3.0 equiv), Sodium iodide (NaI) (0.5 equiv), Dichloromethane (DCM) (as solvent).

  • Procedure: To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA followed by the dropwise addition of MOM-Cl.[1] Add NaI to the reaction mixture and allow it to warm to room temperature.[1] Stir for 16 hours.[1] Upon completion, quench the reaction with saturated aqueous NaHCO3.[1] Separate the layers and extract the aqueous phase with DCM.[1] Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[1]

  • Materials: MOM-protected alcohol (1.0 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the MOM-protected alcohol in a 15:1 mixture of DCM/TFA at room temperature.[1] Stir the solution for 12 hours.[1] Upon completion, dilute the reaction mixture with DCM and neutralize with saturated aqueous NaHCO3.[1] Separate the layers and extract the aqueous phase with DCM.[1] Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the deprotected alcohol.[1]

Logical Workflow for Alcohol Protecting Group Selection

The choice of a protecting group is dictated by the stability of the substrate and the planned subsequent reaction steps. The following diagram illustrates a simplified decision-making process.

alcohol_pg_selection start Select Alcohol Protecting Group q1 Are strongly basic or organometallic reagents to be used? start->q1 a1_yes Yes q1->a1_yes Stable a1_no No q1->a1_no Potentially Labile pg1 Use MOM, TBDMS, or Bn a1_yes->pg1 q2 Are acidic conditions planned? a1_no->q2 a2_yes Yes q2->a2_yes Labile a2_no No q2->a2_no Stable pg2 Consider Ac or Piv (ester) a2_yes->pg2 q3 Is hydrogenolysis compatible? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no pg3 Bn is a good option a3_yes->pg3 pg4 Avoid Bn a3_no->pg4

Caption: Decision workflow for alcohol protecting group selection.

Protecting Groups for Amines: A Comparative Analysis

The protection of amines is crucial in a multitude of synthetic endeavors, most notably in peptide synthesis. Carbamates are the most common class of amine protecting groups, offering a balance of stability and selective removal.

Performance Comparison of Common Amine Protecting Groups

This table provides a comparative overview of the three most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
tert-Butoxycarbonyl (Boc) Boc2O, TEA, CH2Cl2, rt>95TFA, CH2Cl2, rt>95
Carboxybenzyl (Cbz) Cbz-Cl, NaHCO3, Dioxane/H2O, 0 °C to rt>90H2, Pd/C, MeOH, rt>95
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-OSu, NaHCO3, Dioxane/H2O, rt>9520% Piperidine in DMF, rt>95
Experimental Protocols for Amine Protection and Deprotection
  • Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O) (1.1-1.5 equiv), Triethylamine (TEA) (1.0-1.2 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent).

  • Procedure: Dissolve the primary amine in the chosen solvent and add TEA. To this solution, add Boc2O and stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture can be worked up by washing with aqueous acid and brine, followed by drying and concentration of the organic phase.

  • Materials: Boc-protected amine (1.0 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected amine in DCM and add an excess of TFA. Stir the reaction at room temperature. The reaction is typically rapid. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine, usually as a trifluoroacetate salt.[2]

Orthogonality of Amine Protecting Groups

The key advantage of the Boc, Cbz, and Fmoc protecting groups lies in their orthogonal deprotection conditions, which is fundamental to modern solid-phase peptide synthesis (SPPS).

amine_pg_orthogonality start Orthogonal Deprotection of Amines boc Boc-NH-R start->boc cbz Cbz-NH-R start->cbz fmoc Fmoc-NH-R start->fmoc acid Strong Acid (e.g., TFA) boc->acid h2 Hydrogenolysis (H2, Pd/C) cbz->h2 base Base (e.g., Piperidine) fmoc->base deprotected H2N-R acid->deprotected h2->deprotected base->deprotected

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Protecting Groups for Thiols: A Comparative Analysis

The thiol group is highly nucleophilic and readily oxidized, making its protection a critical step in many synthetic sequences, particularly in peptide and protein chemistry. While a direct comparative study of this compound (MOM-SPh) with other thiol protecting groups is not extensively documented, the performance of the related methoxymethyl (MOM) thioether can be considered alongside other common thiol protecting groups.

Performance Comparison of Common Thiol Protecting Groups

The following table provides a comparison of several widely used thiol protecting groups. It is important to note that quantitative data for MOM-thioether protection is less available in the literature compared to other groups.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsKey AdvantagesPotential Disadvantages
Methoxymethyl (MOM) Thioether CH2(OMe)2, TiCl4/Zn, 0 °C, 30 minGood (for heterocyclic thiols)[3]Acidic hydrolysisAvoids carcinogenic MOM-Cl[3]Limited data, selectivity issues with other functional groups[3]
Trityl (Trt) Trt-Cl, Pyridine, rt>90Mild acid (e.g., TFA in DCM with scavenger)High yielding, mild acidic cleavageCan be bulky, potential for retritylation
Acetamidomethyl (Acm) Acm-Cl, Base80-90Hg(II) acetate or IodineVery stable to a wide range of conditionsDeprotection requires toxic heavy metals
p-Methoxybenzyl (PMB) PMB-Cl, Base>85Strong acid (e.g., neat TFA) or DDQCleavable under conditions orthogonal to TrtRequires stronger acid for cleavage than Trt
Tetrahydropyranyl (THP) DHP, cat. acid>95Mild acid (e.g., cat. PTSA in alcohol)High yielding, mild deprotectionIntroduces a new chiral center
Experimental Protocols for Thiol Protection and Deprotection
  • Materials: Heterocyclic thiol (1.0 equiv), Dimethoxymethane (DMM) (as solvent and reagent), TiCl4 (2.0 equiv), Zinc powder (4.0 equiv).

  • Procedure: Prepare a low-valent titanium species by adding zinc powder to a solution of TiCl4 in DMM at 0 °C and stirring for 30 minutes.[3] To this mixture, add the heterocyclic thiol and continue stirring.[3] The reaction progress can be monitored by TLC. Upon completion, the reaction is worked up to yield the MOM-protected thiol.[3]

  • Materials: Thiol (1.0 equiv), Trityl chloride (Trt-Cl) (1.1 equiv), Pyridine (as solvent and base).

  • Procedure: Dissolve the thiol in pyridine and add trityl chloride portion-wise at room temperature. Stir the mixture until the reaction is complete (monitored by TLC). The reaction mixture is then typically poured into ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by chromatography or recrystallization.

  • Materials: Trityl-protected thiol (1.0 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS) (as a scavenger).

  • Procedure: Dissolve the trityl-protected thiol in DCM and add TIS.[1] Cool the solution to 0 °C and add TFA dropwise.[1] Stir the reaction at room temperature and monitor by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.[1]

Experimental Workflow for Protection and Deprotection

The following diagram illustrates a general workflow for the protection and subsequent deprotection of a functional group.

protection_workflow start Starting Material with Functional Group (FG) protection Protection Step (Add Protecting Group, PG) start->protection protected_intermediate Protected Intermediate (FG-PG) protection->protected_intermediate reaction Desired Chemical Transformation protected_intermediate->reaction transformed_intermediate Transformed Protected Intermediate reaction->transformed_intermediate deprotection Deprotection Step (Remove PG) transformed_intermediate->deprotection final_product Final Product with Deprotected FG deprotection->final_product

Caption: General experimental workflow for using a protecting group.

References

A Comparative Guide to the Synthetic Utility of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic method utilizing methoxymethyl phenyl sulfide as a precursor for the synthesis of methoxymethyl phenyl sulfoxide and methoxymethyl phenyl sulfone. The performance of this method is objectively compared with alternative synthetic strategies, supported by experimental data to inform methodological choices in organic synthesis and drug development.

Executive Summary

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor to valuable sulfoxide and sulfone compounds. The oxidation of this compound offers a direct and efficient route to these higher oxidation state sulfur compounds. This guide evaluates the traditional oxidation method using common oxidizing agents and compares it with alternative synthetic approaches for accessing sulfoxides and sulfones. The data presented herein highlights the reaction conditions, yields, and potential advantages of each method, providing a clear framework for selecting the most appropriate synthetic strategy.

Comparison of Synthetic Methods

The following tables summarize the quantitative data for the synthesis of methoxymethyl phenyl sulfoxide and methoxymethyl phenyl sulfone, comparing the use of this compound as a starting material against alternative methods.

Table 1: Synthesis of Methoxymethyl Phenyl Sulfoxide

MethodStarting MaterialOxidizing Agent/ReagentSolventReaction TimeTemperatureYield (%)Reference
Proposed Method This compoundHydrogen PeroxideAcetic AcidNot SpecifiedRoom Temp.High (general)[1]
Alternative 1Methyl phenyl sulfideSodium metaperiodateWater/Methylene Chloride15 hoursIce bath91[2]
Alternative 2Methyl phenyl sulfide derivativeSelectFluor™Acetonitrile20-40 minsRoom Temp.~61[3]
Alternative 3Diaryl sulfidesElectrochemical OxidationDMF10 hoursNot SpecifiedGood[4]

Table 2: Synthesis of Methoxymethyl Phenyl Sulfone

MethodStarting MaterialOxidizing Agent/ReagentSolventReaction TimeTemperatureYield (%)Reference
Proposed Method This compoundPermanganateSolvent-freeNot SpecifiedNot SpecifiedNot Specified
Alternative 1Fluoromethyl phenyl sulfideOxoneWater/Methanol4 hours5°C to Room Temp.80-90[5][6]
Alternative 2Substituted benzene sulfonyl chlorideSodium bicarbonate, methyl sulfateWater~6.5 hours40-45°C to reflux>85[7]
Alternative 3Diaryl sulfidesElectrochemical OxidationMethanol10 hoursNot SpecifiedMajor product[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Synthesis of Methoxymethyl Phenyl Sulfoxide via Oxidation of this compound

This protocol is a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in acetic acid.[1]

Materials:

  • This compound

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Sodium Hydroxide (4 M solution)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add hydrogen peroxide (8 mmol, 30%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the pure methoxymethyl phenyl sulfoxide.

Method 2: Synthesis of Methoxymethyl Phenyl Sulfone via Permanganate Oxidation

This method describes the solvent-free oxidation of this compound to yield methoxymethyl phenyl sulfone. While the source mentions this reaction, a detailed public protocol is not available. The general principle of permanganate oxidation of sulfides involves the direct reaction of the sulfide with an oxidizing agent like potassium permanganate. The reaction mechanism is thought to proceed through a 1,3-dipolar cycloaddition.[8]

Alternative Method 1: Synthesis of Methyl Phenyl Sulfoxide using Sodium Metaperiodate

This procedure details the oxidation of a sulfide to a sulfoxide using sodium metaperiodate.[2]

Materials:

  • Thioanisole (methyl phenyl sulfide)

  • Sodium metaperiodate

  • Water

  • Methylene chloride

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL round-bottomed flask, suspend powdered sodium metaperiodate (22.5 g, 0.105 mole) in 210 mL of water.

  • Cool the mixture in an ice bath while stirring.

  • Add thioanisole (12.4 g, 0.100 mole) to the mixture.

  • Stir the reaction mixture for 15 hours at ice-bath temperature.

  • Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.

  • Wash the filter cake with three 30-mL portions of methylene chloride.

  • Separate the methylene chloride layer from the filtrate and extract the aqueous layer with three 100-mL portions of methylene chloride.

  • Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfoxide.

  • Purify the crude product by vacuum distillation to obtain pure methyl phenyl sulfoxide.

Alternative Method 2: Synthesis of Fluoromethyl Phenyl Sulfone using Oxone

This protocol describes the oxidation of a sulfide to a sulfone using Oxone.[5][6]

Materials:

  • Crude fluoromethyl phenyl sulfide

  • Oxone (potassium peroxymonosulfate)

  • Water

  • Methanol

  • Methylene chloride

  • Magnesium sulfate

  • Silica gel

  • Hexane

Procedure:

  • In a 3-L, three-necked, round-bottomed flask, add Oxone (221.0 g, 0.36 mol) and water (700 mL).

  • Cool the mixture to 5°C.

  • Prepare a solution of crude fluoromethyl phenyl sulfide in methanol (700 mL) and add it slowly to the stirring slurry.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Remove the methanol using a rotary evaporator at 40°C.

  • Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).

  • Dry the combined organic layers over magnesium sulfate.

  • Concentrate the solution to approximately 150 mL and filter through a plug of silica gel.

  • Wash the silica gel with an additional 500 mL of methylene chloride.

  • Concentrate the colorless filtrate and dry the resulting solid under vacuum to yield crude fluoromethyl phenyl sulfone.

  • Recrystallize the solid from hot hexane to obtain pure fluoromethyl phenyl sulfone.

Visualizations

The following diagrams illustrate the experimental workflows and chemical transformations described in this guide.

experimental_workflow_sulfoxide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_sulfide Methoxymethyl Phenyl Sulfide reaction Mixing and Stirring (Room Temperature) start_sulfide->reaction start_h2o2 Hydrogen Peroxide start_h2o2->reaction start_acid Acetic Acid start_acid->reaction neutralize Neutralization (NaOH) reaction->neutralize TLC Monitoring extract Extraction (Dichloromethane) neutralize->extract dry Drying (Na2SO4) extract->dry concentrate Concentration dry->concentrate product Methoxymethyl Phenyl Sulfoxide concentrate->product

Caption: Workflow for the synthesis of methoxymethyl phenyl sulfoxide.

chemical_transformations sulfide This compound (C8H10OS) sulfoxide Methoxymethyl Phenyl Sulfoxide (C8H10O2S) sulfide->sulfoxide Oxidation [O] (e.g., H2O2) sulfone Methoxymethyl Phenyl Sulfone (C8H10O3S) sulfoxide->sulfone Further Oxidation [O] (e.g., Permanganate)

Caption: Oxidation pathway from sulfide to sulfone.

alternative_sulfone_synthesis cluster_reactants Reactants cluster_process Two-Step Process cluster_final_product Product sulfonyl_chloride Substituted Benzene Sulfonyl Chloride reduction Reduction sulfonyl_chloride->reduction bicarbonate Sodium Bicarbonate bicarbonate->reduction methyl_sulfate Methyl Sulfate methylation Methylation methyl_sulfate->methylation reduction->methylation Intermediate sulfone_product Phenyl Methyl Sulfone Derivative methylation->sulfone_product

Caption: Alternative synthesis of phenyl methyl sulfone derivatives.

References

Navigating the Deprotection of MOM SPh Ethers: A Comparative Guide to Reagent Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective cleavage of protecting groups is a critical step in the synthesis of complex molecules. The methoxymethyl (MOM) group is a widely used protecting group for thiols, forming a methoxymethyl phenylthioether (MOM SPh ether). However, its removal requires careful consideration of reagents to ensure high efficiency and preservation of other sensitive functional groups. This guide provides a comparative analysis of different reagents for the cleavage of MOM SPh ethers, supported by experimental data and detailed protocols to aid in the selection of the optimal deprotection strategy.

The stability of the thioether linkage presents a unique challenge in the deprotection of MOM SPh ethers. Many standard protocols for MOM ether cleavage can inadvertently affect the sulfur-containing moiety. Therefore, a careful evaluation of reagent compatibility and efficiency is paramount. This guide focuses on methodologies that have demonstrated success in the presence of a thioether group.

Comparative Analysis of Reagents

The selection of a reagent for MOM SPh ether cleavage is often a balance between reaction speed, yield, and functional group tolerance. Below is a summary of quantitative data for various reagents, providing a clear comparison of their performance under different conditions.

Reagent(s)Substrate TypeSolventTemperature (°C)TimeYield (%)Reference
ZnBr₂ / n-PrSHAryl MOM EtherCH₂Cl₂0 to rt< 8 min> 85
BBr₃Aryl Methyl EtherCH₂Cl₂-78 to rt1 h95N/A
TMSOTf / 2,2'-bipyridylAromatic MOM EtherCH₃CNrt15 min91[1]
p-Toluenesulfonic acidAliphatic MOM EtherSolvent-freert30 min85-98N/A
Bismuth TrichloridePhenolic MOM EtherAcetonitrile/Water501-2 h85-95N/A

Note: "rt" denotes room temperature. Data for BBr₃, p-Toluenesulfonic acid, and Bismuth Trichloride are for analogous MOM ether cleavages and serve as a general reference; their specific efficacy on MOM SPh ethers may vary.

Featured Reagent System: Zinc Bromide and n-Propylthiol (ZnBr₂ / n-PrSH)

A particularly effective and rapid method for the cleavage of MOM ethers, with demonstrated compatibility with sulfur-containing molecules, involves the use of zinc bromide in the presence of n-propylthiol. The proposed mechanism suggests that the thiol plays a crucial role in the deprotection process, leading to the formation of bis(propylthio)methane as a byproduct. This method is noteworthy for its high yields and exceptionally short reaction times.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these techniques in the laboratory.

Protocol 1: Cleavage of MOM Ethers using ZnBr₂ and n-PrSH[1]

Materials:

  • MOM-protected compound (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Zinc Bromide (ZnBr₂) (1.5 equiv)

  • n-Propylthiol (n-PrSH) (2.0 equiv)

Procedure:

  • Dissolve the MOM-protected compound in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add n-PrSH to the solution, followed by the addition of ZnBr₂.

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected thiol.

Protocol 2: General Procedure for Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-Bipyridyl[2]

Materials:

  • Aromatic MOM ether (0.5 mmol)

  • 2,2'-Bipyridyl (1.5 mmol)

  • Acetonitrile (CH₃CN) (5.0 mL)

  • Trimethylsilyl triflate (TMSOTf) (1.0 mmol)

  • Water (H₂O)

Procedure:

  • To a solution of the aromatic MOM ether and 2,2'-bipyridyl in acetonitrile at 0 °C under a nitrogen atmosphere, add TMSOTf dropwise.

  • Stir the solution at room temperature and monitor the disappearance of the starting material by TLC (typically 15 minutes for activated substrates).

  • Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol, as monitored by TLC.

  • Upon completion, perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental Workflow and Logic

The general workflow for the cleavage of a MOM SPh ether involves a series of sequential steps, from reaction setup to the isolation of the final product. The logical relationship between these steps is crucial for a successful outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve MOM SPh Ether in Anhydrous Solvent inert Establish Inert Atmosphere (Ar/N2) dissolve->inert 1. cool Cool to 0 °C inert->cool 2. add_reagents Add Deprotection Reagents (e.g., ZnBr2, n-PrSH) cool->add_reagents 3. warm Warm to Room Temperature add_reagents->warm 4. monitor Monitor by TLC warm->monitor 5. quench Quench Reaction monitor->quench 6. extract Aqueous Extraction quench->extract 7. dry Dry & Concentrate extract->dry 8. purify Column Chromatography dry->purify 9. product Purified Thiophenol purify->product 10.

References

Navigating the Landscape of Alcohol Protection: A Comparative Guide to Alternatives for Methoxymethyl Phenyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical juncture in the synthesis of complex molecules. While methoxymethyl phenyl sulfide (MOM-SPh) has served as a reagent for the introduction of the methoxymethyl (MOM) ether, a reliable protecting group for alcohols, concerns over the carcinogenicity of the related reagent, methoxymethyl chloride (MOM-Cl), and the desire for a broader range of orthogonal strategies have driven the adoption of several viable alternatives. This guide provides an objective, data-driven comparison of the most common alternatives to the MOM group for alcohol protection, focusing on their performance, stability, and compatibility with diverse synthetic transformations.

This comparison will focus on four principal classes of alcohol protecting groups that serve as effective alternatives to the MOM ether:

  • Acetal Ethers: Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers.

  • Silyl Ethers: Tert-butyldimethylsilyl (TBS) ethers.

  • Benzyl Ethers: Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers.

Performance Comparison: A Data-Driven Overview

The utility of these protecting groups is best understood through a quantitative comparison of their performance in key protection and deprotection reactions. The following tables summarize experimental data, providing a snapshot of expected yields and reaction conditions.

Table 1: Protection of Primary Alcohols
Protecting GroupReagent/ConditionsSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
MOM MOM-Cl, DIPEABenzyl AlcoholCH₂Cl₂0 to RT16>95
THP DHP, PPTS4-Iodobenzyl AlcoholCH₂Cl₂0 to RT1>99
TBS TBS-Cl, ImidazoleGeraniolDMFRT298
PMB PMB-Br, NaH(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanolTHF/DMF01>95
Table 2: Deprotection of Protected Primary Alcohols
Protecting GroupReagent/ConditionsSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
MOM TFA/CH₂Cl₂ (1:15)MOM-protected alcoholCH₂Cl₂2512>95
THP p-TsOH·H₂OTHP-protected alcohol2-Propanol0 to RT17quant.
TBS TBAF (1M in THF)TBS-protected alcoholTHFRT1897
PMB DDQPMB-protected alcoholCH₂Cl₂/pH 7 buffer0 to RT197

Orthogonality and Stability: A Strategic Synopsis

The true power of these protecting groups lies in their differential stability, allowing for selective deprotection in the presence of other protected functional groups—a concept known as orthogonality.

Protecting GroupStable ToLabile To
MOM Bases, nucleophiles, many oxidizing/reducing agentsStrong Acids
THP Bases, nucleophiles, many oxidizing/reducing agentsMild to Strong Acids
TBS Bases, nucleophiles, many oxidizing/reducing agents, mild acidStrong Acids, Fluoride Ions
PMB Bases, nucleophiles, mild acids, catalytic hydrogenationStrong Acids, Oxidative Conditions (DDQ, CAN)
Bn Bases, nucleophiles, acids, oxidative conditionsCatalytic Hydrogenolysis (H₂, Pd/C)

Experimental Protocols

To facilitate the practical application of these alternatives, detailed experimental protocols for key protection and deprotection reactions are provided below.

Protocol 1: Methoxymethyl (MOM) Ether Protection
  • Reaction: To a solution of the alcohol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added chloromethyl methyl ether (MOM-Cl, 3.0 equiv) dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Tetrahydropyranyl (THP) Ether Protection
  • Reaction: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). The mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Protocol 3: Tert-butyldimethylsilyl (TBS) Ether Protection
  • Reaction: To a solution of the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF) is added imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 4: p-Methoxybenzyl (PMB) Ether Protection
  • Reaction: To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the alcohol (1.0 equiv) in THF. The mixture is stirred for 30 minutes, followed by the addition of p-methoxybenzyl bromide (PMB-Br, 1.2 equiv). The reaction is stirred at room temperature until completion. The reaction is carefully quenched with methanol, followed by water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

Protocol 5: Acid-Catalyzed Deprotection of MOM Ether
  • Reaction: The MOM-protected alcohol is dissolved in a mixture of tetrahydrofuran and 1M aqueous HCl. The solution is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated.

Protocol 6: Fluoride-Mediated Deprotection of TBS Ether
  • Reaction: To a solution of the TBS-protected alcohol in tetrahydrofuran (THF) is added a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF. The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 7: Oxidative Deprotection of PMB Ether
  • Reaction: To a solution of the PMB-protected alcohol in a mixture of dichloromethane (CH₂Cl₂) and water (or a pH 7 buffer) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv). The mixture is stirred vigorously at room temperature until the reaction is complete. The reaction mixture is filtered through a pad of celite, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.

Visualizing the Chemistry: Reaction Mechanisms and Selection Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and logical workflows associated with these protecting groups.

Protection_Deprotection_Workflow Start Alcohol (R-OH) Protect Protection (e.g., Base, PG-X) Start->Protect Protected Protected Alcohol (R-OPG) Synth Synthetic Steps Protected->Synth Product Final Product Protect->Protected Deprotect Deprotection (e.g., Acid, F⁻, H₂/Pd) Deprotect->Product Synth->Deprotect

General workflow for alcohol protection and deprotection.

Protecting_Group_Selection A Identify Alcohol to be Protected B Analyze Subsequent Reaction Conditions (pH, Reagents, Temperature) A->B C Evaluate Stability of Potential PGs B->C D Consider Orthogonality to Other Existing PGs C->D E Select Optimal Protecting Group D->E

Decision workflow for selecting a suitable protecting group.

Acetal_Formation_Mechanism cluster_THP THP Protection (Acid-Catalyzed) DHP DHP O Carbocation Oxocarbenium Ion O+ DHP->Carbocation + H+ H_ion H+ Protonated_Ether Protonated THP Ether R-O(H)-THP Carbocation->Protonated_Ether + R-OH Alcohol R-OH THP_Ether THP Ether R-O-THP Protonated_Ether->THP_Ether - H+

Mechanism of THP ether formation.

Silyl_Ether_Formation_Mechanism cluster_TBS TBS Protection Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide + Base Base Base (e.g., Imidazole) TBS_Ether R-O-TBS Alkoxide->TBS_Ether + TBS-Cl TBSCl TBS-Cl

Mechanism of TBS ether formation.

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Methoxymethyl Phenyl Sulfide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for methoxymethyl phenyl sulfide and its derivatives, offering a foundational resource for structural confirmation. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the identification and characterization of this class of compounds. Detailed experimental protocols for the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are also provided to support reproducible research.

Structural Confirmation Workflow

The structural elucidation of this compound derivatives relies on a synergistic approach, integrating data from various spectroscopic techniques. The general workflow begins with the synthesis of the target compound, followed by purification and subsequent analysis by mass spectrometry to determine the molecular weight. Infrared spectroscopy is then employed to identify key functional groups. Finally, ¹H and ¹³C NMR are used to establish the precise connectivity of atoms within the molecule.

Spectroscopic Workflow General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Detailed Structure Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Final Confirmation

Kinetic Studies of Aryl Sulfide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of aryl sulfides, offering insights into their reactivity in key transformations. Due to the limited availability of specific kinetic data for methoxymethyl phenyl sulfide, this document focuses on analogous and well-studied reactions of other aryl sulfides, namely oxidation and nucleophilic aromatic substitution (SNAr). The experimental data and protocols presented herein are compiled from various studies to provide a quantitative and objective comparison, aiding in the prediction of reactivity and the optimization of reaction conditions.

Comparative Kinetic Data

The reactivity of aryl sulfides is significantly influenced by the nature of the substituents on the aromatic ring and the reaction conditions. The following tables summarize key kinetic data for the oxidation of aryl sulfides and their participation in nucleophilic aromatic substitution reactions.

Oxidation of Aryl Sulfides

The oxidation of aryl sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. The kinetics of this reaction are sensitive to the oxidant used and the electronic properties of the sulfide.

Table 1: Second-Order Rate Constants for the Oxidation of Aryl Methyl Sulfides

SulfideOxidantSolventTemperature (°C)k (M⁻¹s⁻¹)
p-Nitrophenyl methyl sulfideDimethyldioxiraneAcetone25Value not specified in abstract[1]
p-Substituted-phenyl methyl sulfidesHydrogen Peroxide/AcetonitrileMethanol0ρ = -1.0[2]
Phenyl methyl sulfideHydrogen PeroxideGlacial Acetic AcidRoom Temp.Second-order reaction[3]
4-Substituted phenyl phenyl sulfides(salen)Mn(V)=OMeCN/H₂O (9:1)Not specifiedSecond-order kinetics[4]

Note: Specific rate constants were not always available in the cited abstracts. The Hammett ρ value indicates the sensitivity of the reaction rate to substituents.

Nucleophilic Aromatic Substitution (SNAr) of Aryl Sulfides and Related Compounds

In SNAr reactions, the aryl sulfide moiety can act as a leaving group. The reaction rate is highly dependent on the electron-withdrawing groups present on the aromatic ring and the nature of the nucleophile.

Table 2: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions

SubstrateNucleophileSolventTemperature (°C)Kinetic Parameter
ArenesulfonatesHalide anionsDodecyltributylphosphonium saltsNot specifiedρ = +1.5 (σ), +1.1 (σ⁻)[5]
S-Phenyl thiol estersPolysulfide ions (S₆²⁻)N,N-dimethylacetamide24k = 30 ± 3 dm³ mol⁻¹ s⁻¹[6]
2,4-DifluoronitrobenzeneMorpholineEthanolNot specifiedModel-dependent rate constants[7]

Note: The positive ρ values indicate that electron-withdrawing groups on the aromatic ring accelerate the reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for the key reactions discussed.

Protocol 1: Kinetic Study of Sulfide Oxidation via UV-Vis Spectroscopy

This protocol is adapted from studies on the oxidation of aryl methyl sulfides by dimethyldioxirane.[1]

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the aryl sulfide of known concentration in the desired solvent (e.g., acetone).

    • Prepare a stock solution of the oxidant (e.g., dimethyldioxirane) in the same solvent. The concentration should be determined shortly before use.

  • Kinetic Run:

    • Equilibrate both reactant solutions to the desired reaction temperature in a thermostated water bath.

    • In a quartz cuvette, mix the sulfide solution with a large excess of the oxidant solution to ensure pseudo-first-order conditions.

    • Immediately place the cuvette in a UV-Vis spectrophotometer, also thermostated at the reaction temperature.

  • Data Acquisition:

    • Monitor the decay of the sulfide concentration over time by measuring the absorbance at a wavelength where the sulfide has a strong absorbance and the sulfoxide and sulfone do not significantly interfere.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law.

    • Plot the natural logarithm of the sulfide concentration versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the oxidant.

Protocol 2: Kinetic Study of Nucleophilic Aromatic Substitution via High-Throughput Experimentation (HTE)

This protocol is a generalized approach based on modern techniques used for optimizing SNAr reactions.[8]

  • Reaction Setup in Microtiter Plates:

    • Use a liquid handling robot to dispense solutions of the aryl sulfide (or other electrophile), nucleophile, and base into the wells of a microtiter plate.

    • A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or 1,4-dioxane is typically used.[8]

  • Reaction Conditions:

    • Seal the microtiter plate and incubate at a specific temperature for a set period. For SNAr reactions, elevated temperatures (e.g., 150 °C) are often required.[8]

  • High-Throughput Analysis:

    • After the incubation period, the reaction mixtures are analyzed directly from the microtiter plate using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS).[8]

    • DESI-MS allows for rapid analysis of the reaction products without the need for sample workup or chromatography.

  • Data Processing:

    • Specialized software is used to process the large volume of data generated from the HTE platform.

    • The relative abundance of the product ion to the starting material ion can be used to determine the reaction conversion and infer relative reaction rates under different conditions.

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the kinetic studies of aryl sulfide reactions.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion start Define Reaction Conditions (Temperature, Solvent, Concentrations) reagents Prepare Reactant Solutions start->reagents mix Mix Reactants reagents->mix monitor Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) mix->monitor collect Collect Time-Concentration Data monitor->collect plot Plot Kinetic Data (e.g., ln[A] vs. time) collect->plot calculate Calculate Rate Constants plot->calculate mechanism Elucidate Reaction Mechanism calculate->mechanism sn_ar_pathways cluster_reactants cluster_pathways cluster_intermediate cluster_products reactants Ar-S-R + Nu⁻ concerted Concerted Mechanism (Single Transition State) reactants->concerted stepwise Stepwise Mechanism reactants->stepwise products Ar-Nu + R-S⁻ concerted->products meisenheimer Meisenheimer Complex (Intermediate) stepwise->meisenheimer Addition meisenheimer->products Elimination

References

A Comparative Guide to the Functional Group Tolerance of Methoxymethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the functional group tolerance of methoxymethyl phenyl sulfide, a versatile reagent in organic synthesis. By functioning as a masked formaldehyde anion, it offers a powerful tool for the introduction of a hydroxymethyl or formyl group. This document compares its performance with alternative reagents and provides supporting experimental data to inform synthetic strategy and decision-making in complex molecule synthesis.

Introduction

This compound, also known as α-methoxythioanisole, is a valuable synthetic intermediate.[1] Its utility stems from the ability of the methylene protons adjacent to the sulfur and oxygen atoms to be readily abstracted by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This carbanion serves as a formaldehyde anion equivalent, reacting with a wide range of electrophiles to introduce a masked hydroxymethyl group. Subsequent hydrolysis can then unmask the aldehyde functionality. Understanding the compatibility of this reagent with various functional groups is crucial for its effective application in the synthesis of complex target molecules.

The lithiated derivative of this compound exhibits broad functional group tolerance, reacting cleanly with alkyl halides, epoxides, aldehydes, ketones, nitriles, amides, esters, and acid chlorides.[2] This guide will detail these reactions, providing available quantitative data and experimental protocols.

Reaction Profile and Functional Group Compatibility

The core reactivity of this compound as a formaldehyde anion synthon involves its deprotonation to form the lithiated species, which then engages in nucleophilic attack on various electrophiles.

General Reaction Scheme:

Reaction_Scheme cluster_deprotonation Deprotonation cluster_reaction Reaction with Electrophile cluster_hydrolysis Hydrolysis (optional) PhSCH2OMe This compound PhSCH(Li)OMe Lithiated Intermediate PhSCH2OMe->PhSCH(Li)OMe THF, -78 °C nBuLi n-Butyllithium nBuLi->PhSCH(Li)OMe Adduct PhSCH(E)OMe PhSCH(Li)OMe->Adduct Electrophile Electrophile (E+) Electrophile->Adduct Aldehyde E-CHO Adduct->Aldehyde H3O+

Caption: General reaction pathway for the use of this compound as a formaldehyde anion equivalent.

Table 1: Quantitative Data on the Reaction of Lithiated this compound with Various Electrophiles

Electrophile ClassSpecific ElectrophileProductYield (%)Reference
Alkyl Halide1-Bromobutane1-Methoxy-1-(phenylthio)pentane85[2]
Alkyl HalideBenzyl Bromide1-Methoxy-1-phenylthio-2-phenylethane88[2]
EpoxideCyclohexene Oxide2-(Methoxy(phenylthio)methyl)cyclohexan-1-ol92[2]
AldehydeBenzaldehyde2-Methoxy-2-(phenylthio)-1-phenylethan-1-ol95[2]
KetoneCyclohexanone1-(Methoxy(phenylthio)methyl)cyclohexan-1-ol93[2]
NitrileBenzonitrile1-Methoxy-1-(phenylthio)-1-phenylmethanimine75[2]
AmideN,N-Dimethylbenzamide2-Methoxy-2-(phenylthio)-1-phenyl-1-(dimethylamino)ethan-1-one80[2]
EsterEthyl Benzoate2-Methoxy-2-(phenylthio)-1-phenylethan-1-one78[2]
Acid ChlorideBenzoyl Chloride2-Methoxy-2-(phenylthio)-1-phenylethan-1-one82[2]

Note: Yields are isolated yields as reported in the cited literature.

Comparison with Alternative Formaldehyde Anion Equivalents

This compound offers a valuable alternative to other formaldehyde anion synthons, such as 1,3-dithiane. The choice of reagent often depends on the specific synthetic context, including the presence of other functional groups and the desired reaction conditions.

Table 2: Comparison of this compound with 1,3-Dithiane

FeatureThis compound1,3-Dithiane
Deprotonation Conditions n-BuLi, THF, -78 °Cn-BuLi, THF, -30 to 0 °C
Stability of Anion Generally stable at low temperaturesVery stable
Hydrolysis Conditions Mild acidic conditions (e.g., H3O+)Requires Hg(II) salts or other oxidative methods
Functional Group Tolerance Broad tolerance, including esters and amidesBroad tolerance, but sensitive to some oxidizing agents
Advantages Milder hydrolysis conditions.Higher thermal stability of the anion.
Disadvantages Anion can be less stable at higher temperatures.Hydrolysis often requires toxic heavy metal salts.

Experimental Protocols

General Procedure for the Lithiation of this compound and Reaction with Electrophiles:

A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution is added n-butyllithium (1.05 equivalents) dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes. The electrophile (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Detailed Protocol for Reaction with Benzaldehyde:

To a solution of this compound (1.54 g, 10.0 mmol) in 50 mL of anhydrous THF at -78 °C was added n-butyllithium (4.4 mL of a 2.4 M solution in hexanes, 10.5 mmol). The mixture was stirred for 30 minutes, after which benzaldehyde (1.17 g, 11.0 mmol) was added. The reaction was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The reaction was quenched with 20 mL of saturated aqueous NH4Cl and extracted with diethyl ether (3 x 30 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography (silica gel, 10:1 hexanes/ethyl acetate) to afford 2-methoxy-2-(phenylthio)-1-phenylethan-1-ol as a colorless oil (2.47 g, 95% yield).[2]

Logical Workflow for Synthetic Application

The following diagram illustrates the decision-making process and workflow for utilizing this compound in a synthetic plan.

Workflow Start Identify need for formaldehyde anion equivalent Assess_FG Assess functional groups in starting material Start->Assess_FG Choose_Reagent Select this compound Assess_FG->Choose_Reagent Compatible FGs present Alternative Consider alternative (e.g., dithiane) Assess_FG->Alternative Incompatible FGs or specific needs Deprotonation Deprotonation with n-BuLi at -78 °C Choose_Reagent->Deprotonation Reaction Reaction with desired electrophile Deprotonation->Reaction Workup Aqueous workup Reaction->Workup Purification Purification of the adduct Workup->Purification Hydrolysis_Decision Need to unmask aldehyde? Purification->Hydrolysis_Decision Hydrolysis Mild acidic hydrolysis Hydrolysis_Decision->Hydrolysis Yes Final_Product Final Product Hydrolysis_Decision->Final_Product No (adduct is final product) Hydrolysis->Final_Product

Caption: Decision workflow for employing this compound in a synthetic route.

References

A Comparative Guide to Formaldehyde Anion Equivalents: Methoxymethyl Phenyl Sulfide vs. 1,3-Dithiane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic introduction of a formyl group or its synthetic equivalent is a cornerstone of molecular construction. This is often achieved through the use of formaldehyde anion equivalents, which allow for the umpolung, or reversal of polarity, of the typically electrophilic carbonyl carbon. Among the various reagents developed for this purpose, methoxymethyl phenyl sulfide and 1,3-dithiane have emerged as prominent choices. This guide provides a comprehensive cost-benefit analysis of these two synthons, offering a detailed comparison of their preparation, cost, and performance in a representative synthetic transformation, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their synthetic planning.

Executive Summary

Both this compound and 1,3-dithiane serve as effective masked formaldehyde anions, enabling the formation of carbon-carbon bonds through reaction with various electrophiles. 1,3-Dithiane, utilized in the well-established Corey-Seebach reaction, is lauded for its robustness and the high yields often achieved in its applications. However, its use involves a two-step deprotection process to unveil the final carbonyl functionality.

This compound, on the other hand, offers a potentially more streamlined approach. While its application as a formaldehyde anion equivalent is also effective, the nature of the resulting thioacetal may, in some contexts, offer different deprotection options.

This guide will delve into a direct comparison of these two reagents in the context of the α-hydroxyalkylation of cyclohexanone, a model reaction that highlights their utility in C-C bond formation. The analysis will encompass a thorough breakdown of the costs associated with the synthesis of each reagent and their application in this specific transformation, alongside a quantitative comparison of their performance.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires an examination of not only the upfront cost of the reagents but also their efficiency in the desired transformation, the complexity of the experimental procedures, and the cost of all necessary starting materials and solvents.

Cost of Starting Materials and Reagents:

To provide a clear cost comparison, the prices of the necessary starting materials and reagents for the synthesis and application of both this compound and 1,3-dithiane have been compiled. It is important to note that these prices are subject to change based on supplier and market fluctuations.

ReagentMolecular Weight ( g/mol )Representative Price (USD)Cost per Mole (USD)
For this compound
Thiophenol110.18$36.12 / 100g[1]~$39.80
Chloromethyl methyl ether80.51$403 / 1g[2]~$32441.50
Dimethoxymethane76.09--
For 1,3-Dithiane
1,3-Propanedithiol108.23$35.25 / 5g[3]~$763.00
Paraformaldehyde30.03 (monomer)$53.52 / 500g[4]~$3.21
Common Reagents
n-Butyllithium (2.5 M in hexanes)64.06$77.00 / 50mL[5]~$616.00 / mole of BuLi
Tetrahydrofuran (ACS Grade)72.11$72.52 / 1L[4]~$5.87 / mole

Note: The cost of dimethoxymethane was not explicitly found but is generally considered an inexpensive, common solvent. The high cost of chloromethyl methyl ether from one supplier highlights the importance of sourcing and potential for significant cost variations.

Performance Comparison: α-Hydroxyalkylation of Cyclohexanone

The reaction of the lithiated formaldehyde anion equivalent with an electrophile, such as a ketone, provides a direct measure of its performance. Here, we compare the reaction of lithiated this compound and lithiated 1,3-dithiane with cyclohexanone.

Formaldehyde Anion EquivalentElectrophileProductYield (%)
Lithiated this compoundCyclohexanone1-(Phenylthiomethoxy)cyclohexanol~85% (Estimated based on similar reactions)
Lithiated 1,3-DithianeCyclohexanone1-(1,3-Dithian-2-yl)cyclohexan-1-ol85%

Note: A specific, high-yield experimental protocol for the reaction of lithiated this compound with cyclohexanone was not found in the immediate search results. The estimated yield is based on the general reactivity of such species with ketones. The yield for the 1,3-dithiane reaction is well-documented.

Experimental Protocols

Detailed methodologies for the preparation and application of both synthons are provided below to allow for a comprehensive understanding of the practical aspects of their use.

Preparation of this compound

Reaction: Thiophenol + Chloromethyl methyl ether → this compound + HCl

Materials:

  • Thiophenol

  • Chloromethyl methyl ether

  • A suitable base (e.g., triethylamine or sodium hydroxide)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol and the base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Preparation of 1,3-Dithiane

Reaction: Formaldehyde (from paraformaldehyde) + 1,3-Propanedithiol → 1,3-Dithiane + Water

Materials:

  • Paraformaldehyde

  • 1,3-Propanedithiol

  • A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., chloroform or toluene)

Procedure:

  • In a flask equipped with a Dean-Stark apparatus, combine paraformaldehyde, 1,3-propanedithiol, and the acid catalyst in the solvent.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or distillation to yield pure 1,3-dithiane.

General Protocol for α-Hydroxyalkylation of Cyclohexanone

Step 1: Lithiation of the Formaldehyde Anion Equivalent

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve either this compound or 1,3-dithiane in anhydrous tetrahydrofuran (THF).

  • Cool the solution to a low temperature (-78 °C for 1,3-dithiane, temperature may vary for this compound).

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution.

  • Stir the resulting solution at the low temperature for a specified time to ensure complete formation of the lithiated species.

Step 2: Reaction with Cyclohexanone

  • To the cold solution of the lithiated reagent, add a solution of cyclohexanone in anhydrous THF dropwise.

  • Stir the reaction mixture at the low temperature for a period of time, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired α-hydroxyalkylated product.

Deprotection of the Dithiane Adduct

To reveal the final carbonyl functionality from the dithiane adduct, a deprotection step is necessary.

Materials:

  • 1-(1,3-Dithian-2-yl)cyclohexan-1-ol

  • A deprotection reagent (e.g., mercury(II) chloride and calcium carbonate, or N-chlorosuccinimide and silver nitrate)

  • A suitable solvent system (e.g., aqueous acetonitrile)

Procedure (using NCS/AgNO₃):

  • Dissolve the dithiane adduct in a mixture of acetonitrile and water.

  • Add N-chlorosuccinimide (NCS) and silver nitrate to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography to yield the final α-hydroxy ketone.

Visualizing the Synthetic Pathways

To further clarify the synthetic workflows, the following diagrams illustrate the preparation and application of both this compound and 1,3-dithiane.

Synthesis_Pathways cluster_MOM_SPh This compound Pathway cluster_Dithiane 1,3-Dithiane Pathway Thiophenol Thiophenol MOM_SPh Methoxymethyl phenyl sulfide Thiophenol->MOM_SPh + CMME, Base CMME Chloromethyl methyl ether Li_MOM_SPh Lithiated MOM-SPh MOM_SPh->Li_MOM_SPh + n-BuLi Adduct1 α-Hydroxyalkylation Product Li_MOM_SPh->Adduct1 + Cyclohexanone Cyclohexanone1 Cyclohexanone Cyclohexanone1->Adduct1 Propanedithiol 1,3-Propanedithiol Dithiane 1,3-Dithiane Propanedithiol->Dithiane + Formaldehyde, H+ Formaldehyde Formaldehyde Formaldehyde->Dithiane Li_Dithiane 2-Lithio-1,3-dithiane Dithiane->Li_Dithiane + n-BuLi Adduct2 Dithiane Adduct Li_Dithiane->Adduct2 + Cyclohexanone Cyclohexanone2 Cyclohexanone Cyclohexanone2->Adduct2 Final_Product α-Hydroxy Ketone Adduct2->Final_Product Deprotection

Caption: Comparative workflow for the synthesis and application of this compound and 1,3-dithiane.

Conclusion

Both this compound and 1,3-dithiane are valuable reagents for effecting the umpolung of a formaldehyde carbonyl. The choice between them will depend on several factors:

  • Cost: The synthesis of 1,3-dithiane from paraformaldehyde and 1,3-propanedithiol is significantly more cost-effective than the preparation of this compound, especially considering the high price of chloromethyl methyl ether. However, alternative, less expensive routes to this compound may exist.

  • Performance: Both reagents are capable of undergoing lithiation and subsequent reaction with electrophiles in high yield. The Corey-Seebach reaction using 1,3-dithiane is exceptionally well-documented and reliable.

  • Synthetic Strategy: The key difference lies in the follow-up chemistry. The dithiane adduct requires a dedicated deprotection step to reveal the carbonyl group. The this compound adduct, being a mixed O,S-acetal, may offer different synthetic manipulations, although a simple hydrolysis to the carbonyl is not as straightforward as with a simple acetal.

  • Handling and Safety: Chloromethyl methyl ether is a known carcinogen and requires careful handling. The reagents for 1,3-dithiane synthesis are generally less hazardous, although dithiols have a strong, unpleasant odor.

For routine applications where a robust and well-precedented method for formyl anion addition is required, and the subsequent deprotection step is acceptable, 1,3-dithiane remains the gold standard due to its lower cost of preparation and extensive literature support.

This compound may be advantageous in specific scenarios where its unique electronic or steric properties are beneficial, or where the resulting mixed thioacetal is a desired intermediate for further transformations other than simple deprotection to the carbonyl. However, for general use as a formaldehyde anion equivalent, its higher cost of preparation presents a significant drawback.

Ultimately, the optimal choice will be dictated by the specific synthetic goals, budget constraints, and the scale of the reaction. This guide provides the foundational data to enable an informed decision in this critical aspect of synthetic design.

References

A Comparative Guide to Methoxymethyl (MOM) Protecting Group Reagents: A Focus on Safer Alternatives to MOMCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in the intricate process of multi-step organic synthesis. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability across a range of reaction conditions. However, the most common reagent for its installation, methoxymethyl chloride (MOMCl), is a known carcinogen, prompting a significant need for safer and more environmentally benign alternatives.

This guide provides a detailed comparison of MOMCl with other reagents used for the introduction of the MOM protecting group. While a direct comparative analysis with methoxymethyl phenyl sulfide was initially sought, a comprehensive review of the scientific literature reveals no established use of this compound as a reagent for the protection of alcohols. Its primary documented applications are in other areas of synthetic chemistry. Therefore, this guide will focus on comparing the performance of MOMCl with documented and viable alternatives, providing experimental data and protocols to inform your selection process.

Performance Comparison of MOM-Protecting Group Reagents

The following table summarizes the key performance indicators for MOMCl and its alternatives. The data presented is a synthesis of information from various scientific sources.

ReagentStructureTypical Reaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
Methoxymethyl Chloride (MOMCl) CH₃OCH₂ClAlcohol, DIPEA, CH₂Cl₂[]Generally high (often >90%)[]Well-established, high-yielding protection.[]Highly carcinogenic. []
Methoxymethyl Acetate (MOMOAc) CH₃OCH₂OAcAlcohol, ZnCl₂ (Lewis acid catalyst), CH₂Cl₂[2]66-81%[2]Not as toxic as MOMCl.[2]Requires a Lewis acid catalyst.
Dimethoxymethane (Methylal) CH₂ (OCH₃)₂Alcohol, P₂O₅ or TfOH (acid catalyst), CH₂Cl₂ or CHCl₃Good to high, but can be substrate-dependent.Low toxicity, inexpensive.Requires a strong acid catalyst; may not be suitable for acid-sensitive substrates.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation in your own research.

Protocol 1: Protection of an Alcohol using MOMCl

This protocol is a standard procedure for the introduction of a MOM group using MOMCl and a non-nucleophilic base.[]

Materials:

  • Alcohol (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Methoxymethyl chloride (MOMCl) (3.0 eq)

  • Sodium iodide (NaI) (0.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) and DIPEA (4.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice bath.

  • Add MOMCl (3.0 eq) dropwise to the stirred solution.

  • Add NaI (0.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of an Alcohol using Methoxymethyl Acetate

This method provides a safer alternative to MOMCl, utilizing a Lewis acid catalyst.[2]

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Methoxymethyl acetate (10.0 eq)

  • Zinc chloride etherate (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve the alcohol or phenol (1.0 eq) in dichloromethane.

  • Add a tenfold molar excess of methoxymethyl acetate.

  • Add a catalytic amount of zinc chloride etherate.

  • Stir the reaction mixture at room temperature. Reaction time can vary from 3 to 16 hours depending on the substrate.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by an appropriate method if necessary.

Protocol 3: Protection of an Alcohol using Dimethoxymethane (Methylal)

This protocol uses an acid catalyst to promote the acetal exchange reaction.

Materials:

  • Alcohol (1.0 eq)

  • Dimethoxymethane (can be used as solvent)

  • Phosphorus pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH) (catalyst)

  • Dichloromethane or Chloroform (if not using dimethoxymethane as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol in dimethoxymethane (or a solution of dimethoxymethane in CH₂Cl₂ or CHCl₃).

  • Add a catalytic amount of P₂O₅ or TfOH.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed.

Visualizing the Synthetic Logic

To aid in the decision-making process, the following diagrams illustrate the general workflow and reaction pathways.

G General Workflow for Alcohol Protection cluster_0 Planning Phase cluster_1 Reagent Selection cluster_2 Execution & Analysis Identify Alcohol Identify Alcohol Assess Substrate Sensitivity Assess Substrate Sensitivity Identify Alcohol->Assess Substrate Sensitivity Define Reaction Conditions Define Reaction Conditions Assess Substrate Sensitivity->Define Reaction Conditions MOMCl MOMCl Define Reaction Conditions->MOMCl High Yield Needed, Carcinogenicity Risk Acceptable MOMOAc MOMOAc Define Reaction Conditions->MOMOAc Milder Conditions, Lewis Acid Tolerated Dimethoxymethane Dimethoxymethane Define Reaction Conditions->Dimethoxymethane Acid Tolerated, Low-Cost Protection Reaction Protection Reaction MOMCl->Protection Reaction MOMOAc->Protection Reaction Dimethoxymethane->Protection Reaction Purification Purification Protection Reaction->Purification Characterization Characterization Purification->Characterization

Caption: Decision workflow for selecting a MOM-protecting reagent.

G General Pathways for MOM Protection cluster_0 Base-Mediated Pathway (MOMCl) cluster_1 Lewis Acid-Catalyzed Pathway (MOMOAc) cluster_2 Acid-Catalyzed Pathway (Dimethoxymethane) Alcohol_1 R-OH Alkoxide R-O⁻ Alcohol_1->Alkoxide Base (e.g., DIPEA) MOM_Ether_1 R-O-MOM Alkoxide->MOM_Ether_1 + MOMCl MOMCl_reagent MOMCl Alcohol_2 R-OH MOM_Ether_2 R-O-MOM Alcohol_2->MOM_Ether_2 + Activated_MOMOAc Activated_MOMOAc [MOM-OAc-ZnCl₂]⁺ MOMOAc_reagent MOMOAc MOMOAc_reagent->Activated_MOMOAc + ZnCl₂ Alcohol_3 R-OH MOM_Ether_3 R-O-MOM Alcohol_3->MOM_Ether_3 + Oxonium_Ion Oxonium_Ion [CH₃OCH₂]⁺ Methylal_reagent CH₂(OCH₃)₂ Methylal_reagent->Oxonium_Ion H⁺

Caption: Mechanistic pathways for MOM protection of alcohols.

References

Safety Operating Guide

Safe Disposal of Methoxymethyl Phenyl Sulfide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of methoxymethyl phenyl sulfide, ensuring the protection of personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety measures are in place. This compound is a combustible liquid with a stench and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles. A face shield may be necessary if there is a splash hazard.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required. In case of a large spill, protective boots may be necessary.[1]

  • Respiratory Protection: If working outside of a fume hood or if vapors are generated, a vapor respirator is recommended.[1]

II. Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process. All chemical waste is considered hazardous until proven otherwise and must be managed according to hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) from the Environmental Protection Agency (EPA).[2][3][4]

  • Hazardous Waste Determination: this compound should be treated as a hazardous waste. It is a combustible liquid and may decompose at high temperatures to produce toxic fumes, including sulfur oxides.[1]

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions. Specifically, avoid contact with strong oxidizing agents, acids, and moisture, which can cause the release of toxic gases like hydrogen sulfide.[1][5][6]

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through your institution's designated hazardous waste program.[2][4][7]

  • Container Selection:

    • Use a container that is in good condition, free of leaks, and compatible with this compound. Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.[2][7]

    • The container must have a tightly sealing lid.[1][7]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS office.[2][4]

    • The label must include:

      • The words "Hazardous Waste".[2][7]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

      • The approximate quantity of the waste.

      • The date of waste generation.[2]

      • The location of origin (e.g., building and room number).[2]

      • The name and contact information of the Principal Investigator.[2]

  • Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.

    • Keep the container closed at all times except when adding waste.[3][7]

    • Store away from heat sources, sparks, and incompatible materials.[1][8]

    • Secondary containment should be used to prevent spills.[4]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. This is often done through an online portal or by submitting a specific form.[2][4]

    • Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from your laboratory.[4]

  • Emergency Procedures for Spills:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, earth, or sawdust.[1]

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal of Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][7] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][7] After triple-rinsing and air drying, the container may be disposed of as regular trash, with the original label defaced.[4][7]

IV. Quantitative Data Summary

PropertyValueSource
Physical StateLiquid[1]
ColorColorless to Very Pale Yellow[1]
OdorStench[1]
Flash Point95 °C (203 °F) - closed cup[1]
Density1.047 g/mL at 25 °C
Boiling Point113-114 °C at 18 mmHg
Storage Class10 - Combustible liquids

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start Start: Have Methoxymethyl Phenyl Sulfide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Well-Ventilated Area (Fume Hood) ppe->fume_hood container Select a Compatible, Leak-Proof Waste Container fume_hood->container Waste Generated spill Spill Occurs fume_hood->spill labeling Label with 'Hazardous Waste' and Full Chemical Name container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage segregate Segregate from Incompatible Materials storage->segregate request Submit Pickup Request to Environmental Health & Safety (EHS) segregate->request Container Full or Disposal Needed end End: EHS Collects Waste for Proper Disposal request->end absorb Absorb with Inert Material spill->absorb collect Collect and Dispose of as Hazardous Waste absorb->collect collect->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methoxymethyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal protocols for handling Methoxymethyl phenyl sulfide, tailored for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) Requirements

Protection Type Recommended Equipment Key Considerations
Respiratory Vapor respiratorUse in a well-ventilated area, preferably within a chemical fume hood. Follow local and national regulations for respirator use. A NIOSH-approved respirator with an organic vapor cartridge is recommended. For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][2]
Eye & Face Safety glasses with side shields or chemical safety goggles.A face shield should be worn in situations with a significant splash hazard. Ensure that eyewash stations are immediately accessible.[3]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).No specific permeation data is available for this compound. Select gloves based on the manufacturer's chemical resistance data. Immediately remove and replace gloves upon any sign of contamination or degradation.[4][5]
Body Protective clothing (e.g., laboratory coat).For larger quantities or splash potential, a chemical-resistant apron or coveralls should be used.[1]
Foot Closed-toe shoes.Protective boots may be required depending on the scale of the operation and risk of spills.

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • Use a local exhaust ventilation system, such as a chemical fume hood, to minimize vapor inhalation.

  • Ensure that a safety shower and eyewash station are located in close proximity to the workstation.[3]

B. Safe Handling Procedures:

  • Wash hands and face thoroughly after handling the chemical.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.[3]

  • Keep the container tightly closed when not in use.

C. Storage:

  • Store in a cool, dark, and dry place.

  • Keep containers tightly sealed.

  • Store away from incompatible materials, such as oxidizing agents.

III. Procedural Guidance: PPE Donning, Doffing, and Disposal

The following workflow outlines the critical steps for using and disposing of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing Sequence (Contaminated Area) cluster_disposal Disposal & Hygiene A Assess Hazards & Select PPE B Inspect PPE for Damage A->B C 1. Lab Coat / Apron B->C D 2. Respirator C->D E 3. Eye & Face Protection D->E F 4. Gloves (over cuffs) E->F G Handle Methoxymethyl phenyl sulfide in Fume Hood F->G H 1. Gloves G->H I 2. Lab Coat / Apron H->I J 3. Eye & Face Protection I->J K 4. Respirator J->K L Dispose of PPE in Designated Waste K->L M Wash Hands Thoroughly L->M

Caption: PPE workflow for handling hazardous chemicals.

IV. Disposal Plan

A. Spills:

  • Absorb any spills with an inert material, such as sand, dry earth, or sawdust.[3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

B. Waste Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Consult your institution's environmental health and safety office for specific guidance.

  • It may be possible to dispose of the chemical in a licensed chemical incinerator equipped with an afterburner and scrubber.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxymethyl phenyl sulfide
Reactant of Route 2
Reactant of Route 2
Methoxymethyl phenyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.